[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
描述
BenchChem offers high-quality [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C76H108N14O26S |
|---|---|
分子量 |
1665.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |
InChI 键 |
XGNNAUIPMWXVKP-MVPQINCLSA-N |
产品来源 |
United States |
Foundational & Exploratory
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
Executive Summary
The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a chemically modified analog of a fragment of the human CD4 protein. Specifically, it represents the amino acid sequence from positions 81 to 92, a region homologous to the third complementarity-determining region (CDR3) of immunoglobulins. Research has identified this peptide as a selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its primary mechanism of action is the direct blockade of the high-affinity interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on susceptible T-cells.[1][2][3] This inhibition prevents crucial early steps of the viral lifecycle, including viral entry and virus-induced cell-to-cell fusion (syncytium formation).[1][4] Notably, the chemical derivatization (benzylation) of the peptide is essential for its biological activity, as the unmodified version is inactive.[1][2] While its primary role is an antireceptor strategy against HIV, some evidence also points to post-infection virostatic effects.[4][5]
Core Mechanism of Action
The CD4 protein is the primary cellular receptor for HIV-1. The virus's external envelope glycoprotein, gp120, binds to the D1 domain of CD4, initiating a series of conformational changes that lead to the exposure of the co-receptor binding site (for CXCR4 or CCR5) and subsequent fusion of the viral and cellular membranes.
The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide acts as a competitive inhibitor at this initial binding step. Evidence strongly indicates that the 81-92 region of the native CD4 molecule is directly involved in the interaction with gp120.[1][2] The benzylated peptide derivative is believed to mimic the conformation of this binding site.[2][5]
Inhibition of HIV-1 Entry and Cell Fusion
By binding to gp120, the peptide physically obstructs the interaction with the CD4 receptor on the T-cell surface. This blockade has two major consequences:
-
Inhibition of Viral Infection: It prevents the virus from docking and entering CD4-positive cells.[1][4]
-
Inhibition of Syncytium Formation: It blocks the gp120 expressed on the surface of an infected cell from binding to CD4 on neighboring uninfected cells, thereby preventing the cell-to-cell fusion that leads to the formation of giant, multinucleated cells (syncytia), a major mechanism of CD4+ T-cell depletion.[1][2][4]
Post-Infection Virostatic Effects
Intriguingly, some studies have shown that derivatized CD4 (81-92) peptides can exert an antiviral effect even when administered up to 48 hours after initial infection in vitro.[4] This suggests a secondary mechanism beyond the simple blockade of viral entry. The peptide was observed to decrease the production of the viral p24 antigen and inhibit the formation of infectious cell centers, pointing to a potential role in suppressing viral replication or transmission between already-infected cells.[4][5]
Role of Chemical Derivatization
The native, underivatized CD4 (81-92) peptide fragment shows no significant inhibitory activity.[1][2] The biological function is conferred by the R-group derivatization of specific amino acid residues, such as the benzylation of Cysteine at position 84 and Glutamic acid at position 85. This chemical modification is thought to be critical for constraining the flexible peptide into a specific three-dimensional conformation that is favorable for high-affinity interaction with gp120.[5]
Considerations and Nuances
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of inhibition and a general experimental workflow.
Caption: Mechanism of HIV-1 entry and its inhibition by the CD4 (81-92) peptide.
Quantitative Data
The inhibitory activities of derivatized CD4 (81-92) peptides have been quantified in various in vitro assays. The data below is for a prototype compound identified as T1C4E5-tribenzyl-K10-acetyl-TYICEVEDQKEE and related derivatives.
| Assay Type | Endpoint Measured | Inhibitory Concentration | Reference |
| Cell Fusion Assay | Inhibition of HIV-1-induced syncytia | 32 µM | [5] |
| Complete inhibition of fusion formation | 25 µM | [3] | |
| HIV-1 Infection Assay | Inhibition of infection in CEM-SS cells | 10 µM | [5] |
| gp120-CD4 Binding | Inhibition of gp120 binding to CD4 | 60 µM | [5] |
| Post-Infection Assay | Inhibition of cell-mediated viral transmission | 10-15 µM | [5] |
Experimental Protocols
The mechanism of action and quantitative data were determined using several key experimental methodologies.
gp120-CD4 Binding Inhibition Assay
This assay quantifies the ability of the peptide to block the physical interaction between gp120 and CD4.
-
Reagent Preparation:
-
Purified, recombinant gp120 is labeled with a radioisotope (e.g., Iodine-125) to a high specific activity.[2]
-
CD4-positive cells (e.g., CEM-SS cell line) are prepared and counted.
-
Serial dilutions of the test peptide are prepared in binding buffer.
-
-
Binding Reaction:
-
A fixed number of CD4+ cells are incubated with varying concentrations of the peptide.
-
A constant, saturating amount of radiolabeled ¹²⁵I-gp120 is added to the cell/peptide mixture.
-
The reaction is incubated (e.g., at 4°C) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The cell-bound gp120 is separated from unbound gp120, typically by centrifugation through an oil cushion (e.g., silicone oil) to pellet the cells.
-
The radioactivity in the cell pellet is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of peptide that inhibits 50% of the specific ¹²⁵I-gp120 binding (IC₅₀) is calculated by comparing binding in the presence of the peptide to control wells (no peptide).
-
HIV-Induced Cell Fusion (Syncytium) Assay
This assay measures the peptide's ability to prevent the fusion of HIV-infected cells with uninfected cells.
-
Cell Preparation:
-
"Effector" cells: A CD4+ T-cell line (e.g., MOLT-3) is chronically infected with HIV-1. These cells express gp120 on their surface.
-
"Target" cells: An uninfected CD4+ T-cell line (e.g., CEM-SS) is used as the target for fusion.
-
-
Co-culture:
-
Effector and target cells are mixed at a defined ratio (e.g., 1:5) in a multi-well plate.
-
The test peptide is added to the co-culture at various concentrations.
-
-
Incubation:
-
The plate is incubated for a set period (e.g., 24 hours) to allow cell fusion to occur.
-
-
Quantification:
-
Syncytia (large, multinucleated cells containing >4 nuclei) are visually counted in each well using a light microscope.
-
The concentration of peptide required to inhibit syncytium formation by 50% is determined.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Peptides derived from the CDR3-homologous domain of the CD4 molecule are specific inhibitors of HIV-1 and SIV infection, virus-induced cell fusion, and postinfection viral transmission in vitro. Implications for the design of small peptide anti-HIV therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: The Structure of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a modified fragment of the human CD4 protein. This peptide has garnered significant interest in the field of HIV research for its ability to inhibit viral entry into host cells. This document outlines the peptide's structure as determined by advanced analytical techniques, details the experimental methodologies for its synthesis and structural elucidation, and discusses its mechanism of action.
Core Structural Characteristics
The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a derivative of the 81-92 amino acid sequence of the human CD4 protein, which corresponds to the sequence Threonine-Tyrosine-Isoleucine-Cysteine-Glutamic acid-Valine-Glutamic acid-Aspartic acid-Glutamine-Lysine-Glutamic acid-Glutamic acid (TYICEVEDQKEE). In this synthetic analogue, the cysteine residue at position 84 and the glutamic acid residue at position 85 are modified with benzyl (B1604629) (Bzl) protecting groups on their side chains.
The solution conformation of this benzylated peptide has been determined primarily through two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy, coupled with distance geometry and simulated annealing calculations.[1] These studies revealed that the introduction of the bulky benzyl groups at positions 84 and 85 induces a distinct and more constrained conformation compared to the native, underivatized peptide.[1] While the native peptide exists in a predominantly random coil state in aqueous solution, the benzylated derivative adopts a more defined structure. This altered conformation is believed to be crucial for its biological activity.
Quantitative Structural Data
A comprehensive search for the primary quantitative data from the definitive 1994 study by Chang and Liang, including specific Nuclear Overhauser Effect (NOE) constraints, dihedral angles, and Root Mean Square Deviation (RMSD) values, was conducted. Unfortunately, access to the full text of this publication and its supplementary data was not available. Therefore, a detailed table of these specific quantitative parameters cannot be presented. The following table summarizes the types of data that would be derived from such a study and are essential for a complete structural definition.
| Parameter | Description | Typical Methodology of Determination |
| NOE-Derived Distance Restraints | Upper and lower bounds for the distances between pairs of protons that are close in space (< 5-6 Å). These are crucial for defining the 3D fold. | 2D NOESY/ROESY NMR Spectroscopy |
| Dihedral Angle Restraints (Φ, Ψ) | Constraints on the torsion angles of the peptide backbone, which define the secondary structure. | Measurement of J-coupling constants from 2D COSY/TOCSY NMR spectra, and analysis of Cα chemical shifts. |
| RMSD Values | A measure of the average distance between the atoms of superimposed structures, indicating the precision of the determined structure family. | Comparison of the ensemble of structures calculated from the NMR data. |
Experimental Protocols
The synthesis and structural determination of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) involve a multi-step process encompassing solid-phase peptide synthesis followed by detailed structural analysis using NMR and computational modeling.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. The use of benzyl (Bzl) protecting groups on the side chains of cysteine and glutamic acid is a key feature of this synthesis.
Detailed Methodology:
-
Resin Preparation: A suitable solid support, such as Wang or Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Glutamic acid), with its α-amino group protected by Fmoc and its side chain unprotected (as it will be the point of attachment), is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed from the α-amino group of the resin-bound amino acid using a mild base, typically a 20% solution of piperidine (B6355638) in DMF.
-
Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For the synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH are used at positions 84 and 85, respectively. Each coupling step is mediated by an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acidic cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS). The Bzl groups on Cys84 and Glu85 are stable to this standard TFA cleavage and remain on the final peptide.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Structural Determination: 2D NMR Spectroscopy and Molecular Modeling
The three-dimensional structure of the peptide in solution is determined using a combination of 2D NMR techniques and computational modeling.
Detailed Methodology:
-
Sample Preparation: The purified peptide is dissolved in an appropriate solvent, typically a mixture of 90% H₂O and 10% D₂O, to a concentration of 1-5 mM. The pH is adjusted to a value where amide proton exchange is minimized (around 4-5).
-
NMR Data Acquisition: A series of 2D ¹H NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The standard suite of experiments includes:
-
TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space correlations), which provides the distance restraints for structure calculation. ROESY is often preferred for peptides of this size as it avoids potential zero-crossings of the NOE.
-
-
Resonance Assignment: The acquired spectra are processed, and the individual proton resonances are assigned to specific amino acids in the peptide sequence.
-
Constraint Generation:
-
Distance Restraints: The cross-peak intensities in the NOESY/ROESY spectra are converted into upper distance bounds between pairs of protons.
-
Dihedral Angle Restraints: J-coupling constants between adjacent protons, measured from high-resolution 1D or 2D spectra, are used to restrain the backbone dihedral angles (φ).
-
-
Structure Calculation and Refinement:
-
Distance Geometry: An initial set of 3D structures is generated that are consistent with the experimental distance and dihedral angle restraints.
-
Simulated Annealing: The initial structures are refined using molecular dynamics simulations at high temperatures, followed by slow cooling. This process, often performed using software like X-PLOR, allows the peptide to overcome local energy minima and find a low-energy conformation that satisfies the experimental restraints.
-
-
Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental data and for its stereochemical quality using programs like PROCHECK.
Mechanism of Action and Signaling Pathway Inhibition
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) inhibits HIV-1 entry by interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target T-cells.[2][3][4] While initially believed to be a competitive inhibitor that mimics the CD4 binding site for gp120, further studies have suggested a more complex, non-competitive mechanism of action.[5] The benzylated peptide has been shown to inhibit the binding of not only gp120 but also a monoclonal antibody (MAX.16H5) to the CDR2-like region of CD4, a region distinct from the primary binding site of the 81-92 peptide.[5] This suggests that the peptide may induce a conformational change in the CD4 receptor that allosterically prevents gp120 binding.
Furthermore, this peptide has been observed to exert a virostatic effect on cultures already infected with HIV-1, leading to decreased production of the viral p24 protein and reduced cell-to-cell transmission of the virus.[6]
Visualizations
Experimental Workflow for Structural Determination
Caption: Workflow for synthesis and structural determination of the peptide.
Proposed Mechanism of HIV-1 Inhibition
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Synthetic peptides allow discrimination of structural features of CD4(81-92) important for HIV-1 infection versus HIV-1-induced syncytium formation. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Simulated Annealing Refinement [nmr.cit.nih.gov]
- 6. (CYS(BZL)84,GLU(OBZL)85)-CD4 (81-92) [chembk.com]
An In-depth Technical Guide to [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): A Potent HIV-1 Entry Inhibitor
CAS Number: 124699-95-2
Molecular Formula: C₇₆H₁₀₈N₁₄O₂₆S
Molecular Weight: 1665.81 g/mol
Sequence: Thr-Tyr-Ile-{Cys(Bzl)}-{Glu(OBzl)}-Val-Glu-Asp-Gln-Lys-Glu-Glu
Sequence Shortening: TYI-{Cys(Bzl)}-{Glu(OBzl)}-VEDQKEE
Executive Summary
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative of the human CD4 receptor, a primary receptor for the Human Immunodeficiency Virus (HIV). This modified peptide acts as a selective inhibitor of HIV-1 by directly interfering with the initial stages of the viral life cycle. Specifically, it blocks the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 molecule on host T-cells, thereby preventing viral entry and subsequent cell fusion (syncytium formation).[1][2][3][4][5] Research has demonstrated that the derivatization of the cysteine and glutamic acid residues with benzyl (B1604629) groups is crucial for its potent antiviral activity. This technical guide provides a comprehensive overview of the available data on [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), including its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.
Mechanism of Action
The primary mechanism of action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is the competitive inhibition of the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on target immune cells. The CD4(81-92) region corresponds to the complementarity-determining region 3 (CDR3)-like loop of the CD4 protein, which has been identified as a critical site for gp120 interaction. By mimicking this binding site, the peptide effectively sequesters gp120, preventing its attachment to host cells. This blockade of the initial virus-receptor interaction is a critical first step in preventing HIV-1 infection and the subsequent fusion of infected and uninfected cells, a process that leads to the formation of syncytia and contributes to CD4+ T-cell depletion.[1]
Quantitative Biological Data
The antiviral activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) has been quantified in various in vitro assays. The following tables summarize the key findings from published research.
| Activity | Concentration | Assay | Cell Line | Reference |
| Complete Inhibition of Cell Fusion | 25 µM | Syncytium Formation Assay | CEM-SS | --INVALID-LINK-- |
| Inhibition of HIV-1 Infection | 10 µM | Viral Infectivity Assay | CEM-SS | --INVALID-LINK-- |
| Inhibition of gp120/CD4 Binding | 60 µM | gp120 Binding Assay | Not Specified | --INVALID-LINK-- |
| Inhibition of HIV-1-induced Cell Fusion | 32 µM | Syncytium Formation Assay | Not Specified | --INVALID-LINK-- |
Experimental Protocols
Peptide Synthesis: Solid-Phase Synthesis of Benzylated Peptides
The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Benzylated cysteine (Fmoc-Cys(Bzl)-OH) and glutamic acid (Fmoc-Glu(OBzl)-OH)
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and couple it to the resin for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, using Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH at the appropriate positions.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl groups) by treating with a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
HIV-1 Syncytium Formation Assay
This assay measures the ability of the peptide to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells.
Materials:
-
CEM-SS cell line (uninfected)
-
Chronically HIV-1 infected cell line (e.g., H9/IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
-
96-well microtiter plates
-
Inverted microscope
Protocol:
-
Cell Preparation: Culture CEM-SS and H9/IIIB cells to a density of 1 x 10⁶ cells/mL.
-
Peptide Dilution: Prepare serial dilutions of the peptide in RPMI 1640 medium.
-
Co-culture: In a 96-well plate, mix 5 x 10⁴ CEM-SS cells with 1 x 10⁴ H9/IIIB cells in the presence of varying concentrations of the peptide. Include a no-peptide control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Quantification: Examine the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each peptide concentration compared to the no-peptide control.
gp120-CD4 Binding Assay
This assay quantifies the ability of the peptide to inhibit the binding of soluble gp120 to CD4+ cells.
Materials:
-
CD4+ T-cell line (e.g., CEM)
-
Recombinant HIV-1 gp120
-
Radioactive iodine (¹²⁵I) or a fluorescent label
-
Labeling reagents (e.g., Iodogen)
-
Binding buffer (e.g., PBS with 1% BSA)
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
-
Microcentrifuge tubes
-
Gamma counter or fluorescence plate reader
Protocol:
-
gp120 Labeling: Label the recombinant gp120 with ¹²⁵I or a fluorescent dye according to standard protocols.
-
Cell Preparation: Resuspend CD4+ T-cells in binding buffer at a concentration of 2 x 10⁶ cells/mL.
-
Inhibition: In microcentrifuge tubes, pre-incubate the labeled gp120 with varying concentrations of the peptide for 30 minutes at room temperature.
-
Binding Reaction: Add the CD4+ cells to the gp120-peptide mixture and incubate for 1-2 hours at 37°C with gentle agitation.
-
Washing: Pellet the cells by centrifugation and wash three times with cold binding buffer to remove unbound gp120.
-
Detection: Measure the amount of bound gp120 by counting the radioactivity in a gamma counter or measuring the fluorescence in a plate reader.
-
Data Analysis: Determine the concentration of peptide required to inhibit 50% of the gp120 binding (IC₅₀).
Conclusion
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a well-characterized peptide inhibitor of HIV-1 entry. Its mechanism of action, involving the direct blockade of the gp120-CD4 interaction, makes it a valuable research tool for studying the initial stages of HIV-1 infection. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-HIV therapeutics. Further research could focus on optimizing the peptide's structure to enhance its potency and pharmacokinetic properties.
References
The Discovery and History of CD4 (81-92) Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against the Human Immunodeficiency Virus (HIV) has been marked by a continuous search for novel therapeutic agents that can effectively inhibit viral entry into host cells. One of the earliest and most critical steps in the HIV lifecycle is the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-helper cells. This interaction initiates a cascade of conformational changes that ultimately lead to viral fusion and entry. Consequently, the gp120-CD4 interface has long been a prime target for the development of entry inhibitors. This technical guide provides an in-depth exploration of a specific class of these inhibitors: peptides derived from the CD4 receptor itself, specifically the region spanning amino acids 81-92. We will delve into their discovery, the critical role of chemical modifications for their activity, the experimental protocols used to characterize them, and the underlying mechanism of their inhibitory action.
Discovery and Early History
The journey of CD4 (81-92) peptide inhibitors began in the late 1980s and early 1990s with research focused on dissecting the gp120-CD4 interaction. Scientists hypothesized that peptide fragments of the CD4 molecule could mimic the binding site and competitively inhibit the virus.
Initial studies screened a variety of synthetic peptides spanning different regions of the CD4 protein. These early investigations revealed that underivatized peptides, including the (81-92) sequence, were largely inactive in blocking HIV-induced cell fusion or infection[1]. A pivotal breakthrough occurred with the discovery that chemical modification of these peptides was essential for their antiviral activity. Specifically, the addition of benzyl (B1604629) groups to certain amino acid side chains within the CD4 (81-92) sequence transformed these inert peptides into potent inhibitors of HIV-1 entry[2][3].
These derivatized peptides were shown to effectively block the binding of gp120 to CD4-positive cells, inhibit HIV-induced syncytium formation (the fusion of infected and uninfected cells), and prevent viral infection in vitro[1]. Further studies demonstrated that these benzylated peptides could inhibit various HIV-1 isolates, highlighting their potential as broad-spectrum antiviral agents. The prototype compound, a tribenzylated and acetylated form of the CD4(81-92) peptide, demonstrated inhibitory activity in the micromolar range.
Mechanism of Action: Blocking the Gateway
The primary mechanism of action of CD4 (81-92) peptide inhibitors is the direct blockade of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host T-cells.
The binding of gp120 to CD4 is a high-affinity interaction that triggers a series of conformational changes in both proteins. This initial binding exposes or creates a binding site on gp120 for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor initiates further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.
Derivatized CD4 (81-92) peptides are thought to bind to a region on gp120 that overlaps with the CD4 binding site. By occupying this site, the peptide inhibitors physically prevent the attachment of the virus to the CD4 receptor, thereby halting the entire entry process at its earliest stage.
The following diagram illustrates the HIV entry pathway and the point of inhibition by CD4 (81-92) peptides.
Figure 1: HIV-1 entry pathway and inhibition by CD4 (81-92) peptides.
Quantitative Data on Inhibitory Activity
The inhibitory potency of CD4 (81-92) peptide derivatives has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) is a key metric used to compare the efficacy of different peptide analogs against various HIV-1 strains. The following table summarizes representative IC50 values reported in early studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, cell lines, and viral isolates used.
| Peptide Derivative | HIV-1 Strain | Assay Type | IC50 (µM) | Reference |
| Tribenzyl-acetyl-CD4(81-92) | HIV-1 IIIB | Syncytium Formation | ~32 | Rausch, D. M., et al. (1990). Annals of the New York Academy of Sciences, 616, 125-148. |
| Tribenzyl-acetyl-CD4(81-92) | HIV-1 IIIB | HIV-1 Infection (p24) | ~10 | Rausch, D. M., et al. (1990). Annals of the New York Academy of Sciences, 616, 125-148. |
| Phenylalanine-substituted peptide (FYIFFVEDQKEEDD) | HIV-1 IIIB | Syncytium Formation | 40-50 | Lasarte, J. J., et al. (1994). Journal of acquired immune deficiency syndromes, 7(2), 129–134.[3] |
| Phenylalanine-substituted peptide (FYIFFVEDQKEEDD) | HIV-1 IIIB | HIV-1 Infection (p17) | 67 | Lasarte, J. J., et al. (1994). Journal of acquired immune deficiency syndromes, 7(2), 129–134.[3] |
| Phenylalanine-substituted peptide (FYICFVED) | HIV-1 IIIB | Syncytium Formation | ~1.6 | Sarobe, P., et al. (1998). AIDS research and human retroviruses, 14(7), 615–621. |
| Phenylalanine-substituted peptide (FYICFVEDE) | HIV-1 IIIB | Syncytium Formation | ~1.2 | Sarobe, P., et al. (1998). AIDS research and human retroviruses, 14(7), 615–621. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of CD4 (81-92) peptide inhibitors.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for producing the CD4 (81-92) peptide backbone.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxyl)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (4 equivalents) in DMF with HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.). b. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the CD4 (81-92) sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Benzylation of Peptide Side Chains
The benzylation of specific amino acid residues is critical for the inhibitory activity of CD4 (81-92) peptides. This is typically achieved by using pre-benzylated amino acid building blocks during SPPS or through post-synthetic modification, although the former is more common for controlling the position of modification.
Note: The precise, detailed protocol for the original derivatization of the first active CD4 (81-92) peptides is proprietary to the initial research groups. However, a general approach involves the use of commercially available or custom-synthesized amino acids with their side chains already protected with a benzyl group. For example, to introduce a benzylated tyrosine, Fmoc-Tyr(Bzl)-OH would be used in the coupling step of the SPPS protocol.
HIV-1 Syncytium Formation Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells.
Materials:
-
HIV-1 infected cell line (e.g., MOLT-3/HIV-1 IIIB)
-
Uninfected CD4+ target cell line (e.g., CEM-SS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test peptide at various concentrations
Procedure:
-
Cell Preparation: Culture both infected and uninfected cell lines to optimal density.
-
Assay Setup: In a 96-well plate, add a suspension of uninfected CEM-SS cells to each well.
-
Inhibitor Addition: Add serial dilutions of the test peptide to the wells containing the CEM-SS cells. Include a no-inhibitor control.
-
Infection: Add a suspension of HIV-1 infected MOLT-3 cells to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.
-
Quantification: Observe the formation of syncytia (large, multinucleated cells) under a microscope. The number and size of syncytia are inversely proportional to the inhibitory activity of the peptide. The IC50 is the concentration of the peptide that reduces syncytium formation by 50% compared to the control.
HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
Commercial HIV-1 p24 Antigen ELISA kit (contains p24 antibody-coated plates, detection antibody, standards, and substrate)
-
Cell culture supernatants from HIV-1 infection assays
-
Wash buffer
-
Stop solution
Procedure:
-
Sample Preparation: Collect supernatants from the HIV-1 infection assay at a specific time point post-infection.
-
Assay Protocol (following manufacturer's instructions): a. Add standards and samples to the wells of the p24 antibody-coated plate. b. Incubate to allow p24 antigen to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add the biotinylated detection antibody and incubate. e. Wash the plate. f. Add streptavidin-HRP conjugate and incubate. g. Wash the plate. h. Add TMB substrate and incubate for color development. i. Add stop solution to terminate the reaction.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of p24 in the samples by comparing their absorbance to the standard curve. The IC50 is the peptide concentration that reduces p24 production by 50%.
The following diagram illustrates the workflow for evaluating CD4 (81-92) peptide inhibitors.
Figure 2: Experimental workflow for the synthesis and evaluation of CD4 (81-92) peptide inhibitors.
Conclusion
The discovery of CD4 (81-92) peptide inhibitors represents a significant milestone in the early history of HIV research. These molecules provided crucial insights into the gp120-CD4 interaction and demonstrated the feasibility of using peptide-based approaches to block viral entry. Although they have been largely superseded by more potent and pharmacokinetically favorable small molecules and biologics, the foundational research on these peptide inhibitors paved the way for the development of a new class of antiretroviral drugs. The principles learned from their design and mechanism of action continue to inform the development of next-generation HIV entry inhibitors and other peptide-based therapeutics. This technical guide serves as a comprehensive resource for researchers interested in the historical context and experimental underpinnings of these pioneering anti-HIV agents.
References
The Role of Benzylation in the Activity of CD4 (81-92) Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on T-helper cells is the initial and critical step in viral entry and infection. Consequently, inhibiting this interaction has been a primary focus of anti-retroviral drug development. The CD4 (81-92) peptide, a sequence corresponding to a region of the CD4 protein, has been identified as a key player in the binding of gp120. However, in its natural, underivatized state, this peptide shows no significant inhibitory activity against HIV-1.
This technical guide delves into the pivotal role of chemical modification, specifically benzylation, in unlocking the potent anti-HIV-1 activity of the CD4 (81-92) peptide. Benzylation, along with acetylation, transforms the inactive peptide into a formidable inhibitor of HIV-1 infection, cell-cell fusion (syncytium formation), and the binding of gp120 to the CD4 receptor. This derivatization is believed to induce a conformational change in the peptide, enhancing its binding affinity and efficacy.[1][2] Furthermore, these modified peptides have been shown to exert their antiviral effects at multiple stages of the HIV-1 life cycle, not only blocking initial entry but also inhibiting viral transmission between cells.[3][4]
This guide will provide a comprehensive overview of the quantitative data on the activity of benzylated CD4 (81-92) peptides, detailed experimental methodologies for their synthesis and evaluation, and a visual representation of the signaling pathways involved in the CD4-gp120 interaction that these peptides disrupt.
Data Presentation: Quantitative Analysis of Peptide Activity
The following tables summarize the inhibitory activities of various derivatized CD4 (81-92) peptides against HIV-1. The data highlights the significant enhancement of antiviral potency achieved through benzylation and other modifications compared to the inactive, underivatized peptide.
Table 1: Inhibition of HIV-1-Induced Syncytium Formation
| Peptide Sequence/Modification | Target Cells | IC50 (µM) | Reference |
| Underivatized CD4 (81-92) | Molt-3 | > 300 | [5] |
| Benzylated and Acetylated CD4 (81-92) | CEM-SS | ~25-125 | [2] |
| Dibenzylated CD4 (83-94) at Cys-86 and Glu-87 | - | 125 | [1][2] |
| Partially purified S-benzyl-CD4(83-94) | - | ≤32 | [1][2] |
| FYIFFVEDQKEEDD | Molt-3 | 40-50 | [5] |
| FYICFVED | - | 1.2-1.6 | [4] |
| FYICFVEDE | - | 1.2-1.6 | [4] |
Table 2: Inhibition of gp120 Binding to CD4
| Peptide Sequence/Modification | Assay Type | Inhibition | Reference |
| Benzylated and Acetylated CD4 (81-92) | High-affinity 125I-gp120 binding to CD4+ cells | Potent inhibitor | [6] |
| FYIFFVEDQKEEDD | ELISA-based gp120-CD4 binding assay | Blocks binding | [5] |
| TbYICbEbVEDQKAcEE (prototype benzylated derivative) | Noncompetitive inhibition of gp120 binding to CD4 | Yes | [7] |
Table 3: Inhibition of HIV-1 Infection
| Peptide Sequence/Modification | Target Cells | IC50 (µM) | Reference |
| Benzylated and Acetylated CD4 (81-92) | CD4+ cells | Equipotent inhibitor to fusion and binding inhibition | [6] |
| FYIFFVEDQKEEDD | - | 67 (p17 expression) | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of benzylated CD4 (81-92) peptides and for key biological assays used to evaluate their activity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Benzylation of CD4 (81-92) Peptide
This protocol describes a representative method for the synthesis and benzylation of a CD4 (81-92) peptide analog. The native human CD4 (81-92) sequence is Thr-Tyr-Ile-Cys-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu. Benzylation typically targets the thiol group of Cysteine (S-benzylation) and the carboxylic acid groups of Glutamic acid and Aspartic acid (esterification).
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Glu(OAll)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Acetic anhydride (B1165640)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis (SPPS):
-
The peptide is synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid to the resin and couple for 2 hours. Confirm completion with a Kaiser test. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
On-Resin S-Benzylation of Cysteine:
-
After coupling the final amino acid and removing the N-terminal Fmoc group, selectively deprotect the Cysteine side chain by treating the resin with a solution of TFA/TIS/DCM (2:5:93) for 2 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
Dissolve benzyl bromide (10 eq.) and K₂CO₃ (10 eq.) in anhydrous ACN.
-
Add the solution to the resin and react for 24 hours at room temperature.
-
Wash the resin with ACN, DMF, and DCM.
-
-
On-Resin Benzyl Esterification of Glutamic and Aspartic Acids:
-
For selective esterification, Fmoc-Glu(OAll)-OH and Fmoc-Asp(OAll)-OH would be used during synthesis. The allyl protecting groups can be removed on-resin using a palladium catalyst.
-
Following allyl deprotection, the free carboxylates are esterified using benzyl bromide and a suitable base like cesium carbonate in DMF.
-
-
N-terminal Acetylation:
-
Treat the resin-bound peptide with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: HIV-1 Syncytium Formation Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells.
Materials:
-
HIV-1 infected cell line (e.g., H9/IIIB)
-
Uninfected CD4+ T-cell line (e.g., CEM-SS or MT-2)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
96-well microtiter plates
-
Test compounds (benzylated peptides) at various concentrations
-
Microscope
Procedure:
-
Cell Preparation:
-
Plate uninfected CEM-SS cells at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
-
Compound Addition:
-
Add serial dilutions of the test peptides to the wells containing the CEM-SS cells. Include a no-drug control.
-
-
Addition of Infected Cells:
-
Add HIV-1 infected H9/IIIB cells at a density of 1 x 10⁴ cells/well to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Syncytia Quantification:
-
Examine the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).
-
Alternatively, use a quantitative method such as staining with a fluorescent dye and analysis by flow cytometry or a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of syncytium formation for each peptide concentration compared to the no-drug control.
-
Determine the IC50 value, the concentration of the peptide that inhibits syncytium formation by 50%.
-
Protocol 3: gp120-CD4 Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to block the binding of recombinant gp120 to immobilized CD4.
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-gp120 monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Inhibition Step:
-
Pre-incubate a constant concentration of gp120 with serial dilutions of the test peptides for 1 hour at 37°C.
-
-
Binding:
-
Add the gp120-peptide mixtures to the sCD4-coated wells and incubate for 2 hours at 37°C.
-
-
Detection:
-
Wash the plate and add an anti-gp120 monoclonal antibody. Incubate for 1 hour at 37°C.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.
-
-
Development and Reading:
-
Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of gp120 binding for each peptide concentration.
-
Determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The interaction of HIV-1 gp120 with CD4 not only facilitates viral entry but also triggers intracellular signaling cascades that can modulate T-cell function. Benzylated CD4 (81-92) peptides, by blocking this primary interaction, prevent the initiation of these downstream events.
HIV-1 Entry and Disruption by Benzylated CD4 (81-92) Peptide
The following diagram illustrates the initial steps of HIV-1 entry and how benzylated CD4 (81-92) peptides intervene in this process.
Caption: HIV-1 Entry Inhibition by Benzylated Peptide.
CD4-Mediated Signaling Pathway upon gp120 Binding
Binding of gp120 to CD4 can trigger intracellular signaling pathways, such as the ERK/MAP kinase pathway, which can influence cytokine and chemokine gene expression.[8] This signaling is dependent on the cytoplasmic domain of CD4 and its association with the tyrosine kinase p56lck.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Immunodeficiency Virus Type 1 gp120 Reprogramming of CD4+ T-Cell Migration Provides a Mechanism for Lymphadenopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further insights on the inhibition of HIV type 1 infection in vitro by CD4-modified synthetic peptides containing phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. The interaction of CD4 with HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of Human Immunodeficiency Virus Type 1 to CD4 and CXCR4 Receptors Differentially Regulates Expression of Inflammatory Genes and Activates the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide as a Mimetic of the gp120 Binding Site
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a highly orchestrated process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on target T-cells. This interaction represents a critical and highly conserved step in the viral lifecycle, making it a prime target for therapeutic intervention. Synthetic peptides that mimic the gp120-binding region of CD4 have emerged as a promising class of entry inhibitors. This technical guide provides an in-depth analysis of a specific CD4-mimetic peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), focusing on its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation. This document synthesizes available data to serve as a comprehensive resource for researchers in virology and drug development.
Introduction to the gp120-CD4 Interaction
The HIV-1 entry process is mediated by the viral envelope spike, a trimer of gp120/gp41 heterodimers. The gp120 subunit first binds with high affinity to the D1 domain of the CD4 receptor on T-helper cells and macrophages. This initial binding event is crucial as it triggers a series of profound conformational changes in gp120. These changes expose a previously cryptic binding site for a coreceptor, typically the chemokine receptor CCR5 or CXCR4. The subsequent interaction of gp120 with the coreceptor initiates further structural rearrangements in the gp41 transmembrane subunit, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.
The CD4 binding site on gp120 is a complex, discontinuous epitope, but the interaction is critically dependent on specific regions of the CD4 protein. One such region is the CDR3-like loop, encompassing amino acids 81-92. Peptides derived from this region, when chemically modified to enhance stability and binding affinity, can act as competitive inhibitors, effectively blocking the initial, essential step of viral entry.
The CD4-Mimetic Peptide: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic analogue of the 81-92 region of the human CD4 receptor. Native, underivatized peptides from this region show little to no inhibitory activity. However, strategic chemical modifications, such as the benzylation (Bzl) of the Cysteine at position 84 and the benzyl (B1604629) ester (OBzl) modification of Glutamic acid at position 85, confer significant biological activity. These modifications are believed to stabilize a bioactive conformation and enhance hydrophobic interactions within the gp120 binding pocket.
This derivatized peptide acts as a selective inhibitor of HIV-1 by directly competing with the native CD4 receptor for binding to gp120, thereby preventing viral attachment and subsequent cell fusion.
Quantitative Binding and Inhibition Data
| Peptide Derivative | Assay Type | Target | Metric | Value / Range | Reference |
| Benzyl derivatives of CD4(81-92) | HIV-1 Infectivity Assay | HIV-1 Virus | IC50 | 30 - 50 µM | [1] |
| Derivatized CD4(81-92) Peptides | gp120-CD4 Binding Assay | gp120 Protein | Inhibition | Equipotent to fusion & infection inhibition | [2] |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell-Cell Fusion Assay | HIV-1 Env-expressing cells | Complete Inhibition | 25 µM |
Note: The term "equipotent" indicates that the concentration range required to inhibit gp120 binding is similar to that required to inhibit viral infection and cell fusion, as reported in the cited literature[2].
Mechanism of Action and Experimental Workflows
The primary mechanism of action for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is competitive inhibition at the initial stage of HIV-1 entry.
HIV-1 Entry Pathway and Point of Inhibition
The following diagram illustrates the sequential steps of HIV-1 entry and the specific point of intervention for the CD4-mimetic peptide.
References
Conformational Analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CD4 protein is the primary receptor for the human immunodeficiency virus (HIV), and the region spanning residues 81-92 is critically involved in the interaction with the viral envelope glycoprotein (B1211001) gp120. Synthetic peptides corresponding to this region, particularly those with specific chemical modifications, have been investigated as potential inhibitors of HIV entry. This technical guide focuses on the conformational analysis of a key derivative, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a selective inhibitor of HIV-1. This document summarizes the structural insights gained from spectroscopic and computational methods, details the experimental protocols for its synthesis and analysis, and provides a framework for understanding its structure-activity relationship.
Introduction
The interaction between the CD4 receptor on T-helper cells and the gp120 glycoprotein on the surface of HIV is the initial step in viral entry and subsequent infection. The CD4(81-92) peptide fragment has been identified as a crucial component of the gp120 binding site.[1] While the unmodified peptide shows little to no inhibitory activity, derivatization, such as the benzylation of specific residues, has been shown to confer potent anti-HIV activity.[1] The compound [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a notable example, demonstrating the ability to inhibit viral infection and cell fusion by blocking the HIV-1-CD4 interaction. This peptide can completely inhibit fusion formation at a concentration of 25 μM.
The enhanced biological activity of the benzylated derivative is believed to stem from a more constrained and bioactive conformation that mimics the structure of the CD4 protein in this region. Therefore, a thorough understanding of its three-dimensional structure is paramount for the rational design of more potent and specific HIV entry inhibitors. This guide provides an in-depth overview of the conformational analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
Conformational Analysis: Key Findings
The solution conformation of the CD4(81-92) peptide and its benzylated analogs has been elucidated primarily through two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy, coupled with molecular modeling techniques such as distance geometry and simulated annealing.[1]
A key study in this area revealed that the structures of benzylated derivatives, including a di-benzylated analog similar to the topic peptide, are distinct from the wild-type dodecapeptide.[1] This structural difference is attributed to the presence of the bulky benzyl (B1604629) groups on the side chains of Cysteine at position 84 and Glutamic acid at position 85.[1] These modifications are thought to restrict the conformational flexibility of the peptide backbone, stabilizing a conformation that is favorable for binding to gp120.[1]
While specific high-resolution structural coordinates or detailed quantitative data such as dihedral angles and coupling constants for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are not publicly available in detail, the research indicates a significant conformational ordering upon benzylation.
Experimental Protocols
Peptide Synthesis
The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Protocol for Fmoc-based Solid-Phase Peptide Synthesis:
-
Resin Selection: A suitable solid support, such as a Wang or Rink amide resin, is chosen based on the desired C-terminal functionality.
-
Amino Acid Coupling: The protected amino acids are coupled sequentially to the growing peptide chain on the resin.
-
Activation: The carboxylic acid group of the incoming Fmoc-amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA).
-
Coupling: The activated amino acid is added to the resin, allowing it to react with the free N-terminus of the peptide chain.
-
Capping: Any unreacted N-termini are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
-
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent (e.g., DMF).
-
Incorporation of Modified Residues:
-
Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH are used for the incorporation of the benzylated cysteine and glutamic acid residues, respectively. These are commercially available or can be synthesized.
-
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Diagram: Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for the synthesis and purification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
NMR Spectroscopy for Conformational Analysis
Two-dimensional NMR spectroscopy is the primary method for determining the solution structure of peptides.
Key NMR Experiments:
-
Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of individual amino acid residues.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional fold of the peptide.
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY but more effective for molecules with intermediate correlation times.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms, providing information on the backbone.
Data Analysis Workflow:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
NOE Constraint Generation: Identify and quantify cross-peaks in the NOESY spectrum to generate a list of inter-proton distance constraints.
-
Dihedral Angle Constraint Derivation: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle constraints for the peptide backbone (φ angles).
-
Structure Calculation: Use the distance and dihedral angle constraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ distance geometry and simulated annealing algorithms to generate an ensemble of structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.
Diagram: NMR Data Analysis Workflow
Caption: Workflow for determining peptide conformation using NMR data.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the peptide in a simulated physiological environment.
General MD Simulation Protocol:
-
System Setup:
-
Start with an initial structure of the peptide (e.g., from NMR or a modeled structure).
-
Place the peptide in a simulation box of appropriate dimensions.
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Minimize the potential energy of the system to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the simulation trajectory to obtain information on:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Secondary structure evolution.
-
Hydrogen bonding patterns.
-
Principal Component Analysis (PCA) to identify dominant motions.
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: General workflow for performing molecular dynamics simulations.
Structure-Activity Relationship and Drug Development Implications
The conformational rigidity imposed by the benzyl groups on Cys84 and Glu85 appears to be a key determinant of the antiviral activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This suggests that the native CD4(81-92) region adopts a specific, pre-organized conformation upon binding to gp120, and the benzylated peptide mimics this bound state.
Understanding the precise three-dimensional structure of this and other active derivatives is crucial for:
-
Rational Design of Peptidomimetics: The conformational data can guide the design of small, non-peptidic molecules that mimic the essential structural features of the peptide, potentially leading to drugs with improved pharmacokinetic properties.
-
Optimization of Peptide Inhibitors: Detailed structural information can inform further modifications to the peptide sequence to enhance binding affinity, stability, and specificity.
-
Understanding HIV Entry Mechanisms: Elucidating the conformation of inhibitory peptides contributes to a more comprehensive understanding of the molecular interactions governing HIV-1 entry.
Conclusion
The conformational analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) highlights the critical role of structural pre-organization in its potent anti-HIV activity. While detailed quantitative structural data remains limited in the public domain, the available evidence strongly supports the hypothesis that benzylation induces a bioactive conformation. The experimental and computational workflows outlined in this guide provide a robust framework for the continued investigation of this and similar peptide-based inhibitors, paving the way for the development of novel therapeutics targeting HIV-1 entry. Further research to obtain a high-resolution structure of this peptide, both free and in complex with gp120, would be invaluable to the field.
References
An In-depth Technical Guide to the Biochemical Properties of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a molecule of significant interest in the field of HIV-1 research and antiviral drug development. This peptide is a derivative of the human CD4 protein's first extracellular domain and functions as a CD4 mimetic. Its primary mechanism of action involves the inhibition of HIV-1 entry into host cells by blocking the critical interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor. This document details the peptide's physicochemical characteristics, its synthesis and purification, and its potent anti-HIV-1 activity. Furthermore, it outlines the experimental protocols for its characterization and biological evaluation, providing a valuable resource for researchers in the field.
Physicochemical Properties
The fundamental physicochemical properties of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are summarized in the table below. These properties are essential for its handling, formulation, and in vitro studies.
| Property | Value |
| Molecular Formula | C76H108N14O26S[1] |
| Molar Mass | 1665.81 g/mol [1] |
| Amino Acid Sequence | (Ac)-Tyr-Ile-Cys(Bzl)-Glu(OBzl)-Val-Glu-Asp-Gln-Lys-Glu-Glu |
| Storage Condition | -15°C[1] |
Mechanism of Action: A CD4 Mimetic Inhibitor of HIV-1 Entry
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a selective inhibitor of HIV-1.[2] Its antiviral activity stems from its ability to mimic the CD4 receptor and block the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 molecule on the surface of target immune cells.[2] This inhibition of the gp120-CD4 binding is a critical step in preventing viral entry and subsequent infection.
The binding of gp120 to CD4 is the initial and essential step for HIV-1 to enter a host cell. This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (either CCR5 or CXCR4). The subsequent binding to the coreceptor leads to further conformational changes in the gp41 transmembrane glycoprotein, mediating the fusion of the viral and cellular membranes. By competitively inhibiting the initial gp120-CD4 interaction, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) effectively halts this cascade of events, thereby preventing viral fusion and infection.[2]
The benzylation of the cysteine at position 84 and the glutamic acid at position 85 is crucial for the peptide's inhibitory activity. Unmodified peptides from the CD4(81-92) region have been shown to be inactive.
Biological Activity
The antiviral potency of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) has been quantified in cell-based assays. The following table summarizes the key activity data for this peptide.
| Assay | Endpoint | Concentration |
| HIV-1 Induced Cell Fusion | Complete Inhibition | 25 µM[2][3] |
| Anti-HIV-1 Activity | IC50 | 2.2 µM |
| Cytotoxicity | CC50 | 100.90 µM |
Experimental Protocols
Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is achieved through Fmoc-based solid-phase peptide synthesis. A representative protocol is outlined below.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Acetic anhydride (B1165640) for N-terminal acetylation
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and coupled to the deprotected resin. The coupling reaction is monitored for completion (e.g., using a Kaiser test).
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl (B1604629) groups on Cys and Glu) are removed by treatment with a TFA cleavage cocktail.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Purification and Characterization
Purification: The crude lyophilized peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is typically used for elution. Fractions are collected and analyzed for purity.
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
HIV-1 Induced Syncytium Formation Assay
This assay measures the ability of the peptide to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, which results in the formation of large, multinucleated cells called syncytia.
Materials:
-
HIV-1 infected T-cell line (e.g., H9/IIIB)
-
Uninfected CD4+ T-cell line (e.g., CEM-SS)
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
96-well microtiter plates
Procedure:
-
Cell Plating: Uninfected CEM-SS cells are plated in 96-well plates.
-
Peptide Addition: Serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are added to the wells.
-
Addition of Infected Cells: HIV-1 infected H9/IIIB cells are added to the wells.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 24-48 hours.
-
Quantification: The number and size of syncytia in each well are observed and counted under a microscope. The concentration of the peptide that inhibits syncytium formation by 50% (IC50) or completely is determined.
Stability Assessment
The stability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in biological matrices is a critical parameter for its potential therapeutic development. A common method to assess peptide stability is to incubate the peptide in serum or plasma and monitor its degradation over time using RP-HPLC.
Procedure:
-
Incubation: The peptide is incubated in human serum or plasma at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: Proteins in the samples are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation.
-
HPLC Analysis: The supernatant is analyzed by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: The percentage of intact peptide remaining at each time point is calculated to determine the peptide's half-life in the biological matrix.
Conclusion
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a potent inhibitor of HIV-1 entry that functions by mimicking the CD4 receptor and blocking the gp120-CD4 interaction. Its well-defined biochemical properties and demonstrated anti-HIV-1 activity make it a valuable tool for studying the mechanism of HIV-1 entry and a promising lead compound for the development of novel antiviral therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and biological evaluation of this and related CD4 mimetic peptides. Further research into its pharmacokinetic properties and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
A Deep Dive into [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): An HIV-1 Entry Inhibitor
This technical guide provides a comprehensive overview of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1). Designed for researchers, scientists, and drug development professionals, this document details the peptide's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols.
Introduction
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a modified peptide fragment derived from the human CD4 protein, the primary receptor for HIV-1. Specifically, it corresponds to amino acid residues 81-92 of CD4, a region implicated in the binding of the viral envelope glycoprotein (B1211001) gp120.[1] The peptide incorporates benzylated cysteine and glutamic acid residues at positions 84 and 85, respectively. These modifications are crucial for its inhibitory activity, as underivatized peptides from this region show no such effect.[2] This peptide acts as a CD4 mimetic, interfering with the initial stages of the viral lifecycle—the attachment and fusion of HIV-1 to the host cell.
Mechanism of Action
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell, typically a T-helper cell. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[3][4] Subsequent binding to the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, facilitating the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) functions as a competitive inhibitor, mimicking the CD4 binding site for gp120.[5][6] By binding to gp120, the peptide prevents the virus from attaching to the CD4 receptor on the host cell, thereby blocking the first and most critical step in the viral entry process.[5][6] Studies have shown that this peptide and its derivatives can inhibit viral infection and cell-to-cell fusion.[5][6] Notably, some research suggests that these CD4-based peptides may also exert a virostatic effect on cultures already infected with HIV-1, decreasing the production of the viral p24 protein and reducing cell-mediated infectivity.[7]
Quantitative Data on Inhibitory Activity
The inhibitory potency of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and related peptides has been evaluated in various in vitro assays. The following tables summarize the available quantitative data.
| Compound | Assay Type | Cell Line | Reported Value | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell Fusion Inhibition | - | Complete inhibition at 25 µM | [6] |
| gp120-IN-1 (related to the topic peptide) | HIV-1 Inhibition | - | IC50: 2.2 µM | [4][8][9][10] |
| gp120-IN-1 (related to the topic peptide) | Cytotoxicity | - | CC50: 100.90 µM | [4][8][9][10] |
| Phenylalanine-substituted CD4(81-92) peptide | Syncytia Formation Inhibition | Molt-3 | IC50: 40-50 µM | [5] |
| Phenylalanine-substituted CD4(81-92) peptide | HIV p17 Expression Inhibition | - | IC50: 67 µM | [5] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cells in a viability assay.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) as an HIV-1 entry inhibitor.
HIV-1 Cell-Cell Fusion (Syncytium Formation) Assay
This assay is used to determine the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process that leads to the formation of large, multinucleated cells called syncytia.
Materials:
-
CEM-ss cells (a human T-lymphoblastoid cell line highly susceptible to HIV-1-induced fusion)
-
HIV-1 infected cells (e.g., chronically infected H9 cells)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Seed uninfected CEM-ss cells into the wells of a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide in complete RPMI-1640 medium.
-
Add 50 µL of the peptide dilutions to the wells containing the CEM-ss cells. Include a no-peptide control.
-
Add 50 µL of HIV-1 infected cells (e.g., H9/HTLV-IIIB) at a density of 1 x 10^4 cells per well to initiate co-culture.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
After incubation, examine the wells under an inverted microscope and count the number of syncytia (defined as giant cells with at least four times the diameter of single cells).
-
The percentage of inhibition is calculated by comparing the number of syncytia in the peptide-treated wells to the number in the control wells.
HIV-1 Infection Inhibition Assay
This assay measures the ability of a compound to prevent the infection of susceptible cells by cell-free HIV-1.
Materials:
-
CD4+ T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)
-
Cell-free HIV-1 stock (e.g., HIV-1 IIIB)
-
Complete RPMI-1640 medium
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
96-well microtiter plates
-
p24 antigen capture ELISA kit
Procedure:
-
Plate target cells (e.g., MT-4) at a density of 5 x 10^4 cells per well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide for 1 hour at 37°C.
-
Add a predetermined amount of cell-free HIV-1 to each well.
-
Incubate the plate at 37°C for 3-5 days.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
The level of p24 antigen is indicative of the extent of viral replication. The percentage of inhibition is calculated by comparing the p24 levels in the peptide-treated wells to those in the untreated control wells.
Cell Viability (Cytotoxicity) Assay
This assay is crucial to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.
Materials:
-
Target cell line (the same as used in the infection assays)
-
Complete RPMI-1640 medium
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Add serial dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide to the wells.
-
Incubate the plate under the same conditions as the infection assays (e.g., 3-5 days at 37°C).
-
At the end of the incubation period, add the MTT reagent to each well and incubate for an additional 4 hours.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The cell viability is expressed as a percentage of the untreated control, and the CC50 value is determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the HIV-1 entry pathway, the inhibitory mechanism of the peptide, and the general workflow of an in vitro inhibition assay.
References
- 1. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic CD4 peptide derivatives that inhibit HIV infection and cytopathicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CD4 antigen-based antireceptor peptides inhibit infectivity of human immunodeficiency virus in vitro at multiple stages of the viral life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Theoretical Binding Energy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to gp120
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The human immunodeficiency virus (HIV-1) initiates infection by binding its surface glycoprotein (B1211001) gp120 to the CD4 receptor on target immune cells[1]. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which subsequently leads to membrane fusion and viral entry[2][3]. The CD4 binding site on gp120 is a highly conserved region, making it an attractive target for the development of entry inhibitors.
Peptides derived from the CD4 protein that mimic its gp120-binding region have been explored as potential therapeutics. The CD4(81-92) region is known to be directly involved in the interaction with gp120. Chemical modifications, such as the benzylation of Cysteine at position 84 and Glutamic acid at position 85 in the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide, are intended to enhance binding affinity and stability. Understanding the precise binding energy and mechanism of action of such peptides is crucial for rational drug design and optimization.
This guide details the computational and experimental frameworks for determining the binding affinity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to gp120.
Theoretical Binding Energy Determination: Computational Approaches
The theoretical binding energy of a ligand to its protein target can be estimated using a variety of computational methods. These in silico approaches provide insights into the thermodynamics and structural basis of the interaction.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the dynamic nature of protein-ligand interactions. By simulating the movements of atoms over time, MD can provide detailed information about conformational changes, binding pathways, and the stability of the complex.
Methodology:
-
System Setup:
-
Obtain the crystal structure of HIV-1 gp120, preferably in complex with CD4 or a CD4-mimetic peptide, from a protein database (e.g., PDB).
-
Model the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide. This may involve in silico mutagenesis and modification of a known CD4 structure.
-
Dock the peptide into the CD4 binding site of gp120 using software like AutoDock or HADDOCK.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 310 K).
-
Equilibrate the system under constant pressure and temperature (NPT ensemble).
-
Run a production simulation for an extended period (nanoseconds to microseconds) to sample conformational space.
-
-
Analysis:
-
Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.
-
Analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.
-
Free Energy Calculations
The binding free energy (ΔG_bind) is a critical thermodynamic parameter that quantifies the affinity of a ligand for its receptor. Several methods can be used to calculate ΔG_bind from MD simulations.
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energies with solvation free energies.
-
Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by simulating a non-physical pathway connecting them.
-
Rosetta Energy Function: The Rosetta software suite includes an energy function that can be used to estimate the binding energy of protein-peptide complexes[4].
Table 1: Computational Methods for Theoretical Binding Energy
| Method | Description | Key Outputs | Typical Software |
| Molecular Docking | Predicts the preferred orientation of the peptide when bound to gp120. | Binding pose, docking score. | AutoDock, HADDOCK, Glide |
| MD Simulations | Simulates the time-dependent behavior of the molecular system. | Trajectory of atomic coordinates, RMSD, RMSF. | GROMACS, AMBER, NAMD |
| MM/PBSA & MM/GBSA | Calculates binding free energy from MD simulation snapshots. | ΔG_bind and its components (van der Waals, electrostatic, solvation). | AMBER, GROMACS |
| Rosetta | A suite of tools for macromolecular modeling and design. | Interface score, binding energy. | Rosetta |
Workflow for Computational Binding Energy Estimation
Caption: Workflow for estimating theoretical binding energy.
Experimental Verification of Binding Affinity
Experimental techniques are essential to validate computational predictions and provide quantitative measurements of binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte in solution. It provides kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).
Detailed Experimental Protocol for SPR:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant gp120 (ligand) onto the chip surface via amine coupling. The protein should be diluted in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the gp120-functionalized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a mild acidic or basic solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA = 1/KD), enthalpy (ΔH), and stoichiometry (n).
Detailed Experimental Protocol for ITC:
-
Sample Preparation:
-
Dialyze both the gp120 protein and the peptide solution extensively against the same buffer to minimize buffer mismatch heats.
-
Determine the concentrations of the protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy).
-
-
Titration:
-
Load the gp120 solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe at a concentration typically 10-20 times that of the protein in the cell.
-
Perform a series of small, sequential injections of the peptide into the gp120 solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KA, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
Table 2: Experimental Data for Binding Affinity
| Parameter | Description | Technique | Typical Units |
| ka | Association rate constant | SPR | M⁻¹s⁻¹ |
| kd | Dissociation rate constant | SPR | s⁻¹ |
| KD | Equilibrium dissociation constant | SPR, ITC | M (e.g., μM, nM) |
| ΔH | Enthalpy of binding | ITC | kcal/mol or kJ/mol |
| ΔS | Entropy of binding | ITC | cal/mol·K or J/mol·K |
| n | Stoichiometry of binding | ITC | Dimensionless |
Workflow for Experimental Binding Affinity Determination
Caption: Workflows for SPR and ITC experiments.
HIV-1 Entry Signaling Pathway
The binding of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide to gp120 is designed to competitively inhibit the natural interaction with the CD4 receptor, thereby blocking the first step of the viral entry pathway.
Caption: HIV-1 entry and inhibition by a CD4 mimetic peptide.
Conclusion
Determining the theoretical and experimental binding energy of CD4-mimetic peptides like [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to HIV-1 gp120 is fundamental for the development of novel antiretroviral drugs. This guide has outlined the standard computational and biophysical methodologies employed in this process. While a specific binding energy value for the peptide requires dedicated computational studies and experimental validation, the protocols and frameworks described herein provide a robust roadmap for researchers in the field of drug discovery and development. The integration of computational predictions with experimental data will continue to be a powerful strategy in the design of potent and specific HIV-1 entry inhibitors.
References
- 1. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. Design of human immunodeficiency virus-1 neutralizing peptides targeting CD4-binding site: An integrative computational biologics approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay with [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target immune cells. This interaction triggers a cascade of conformational changes, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic derivative of the CD4 molecule designed to competitively inhibit this critical gp120-CD4 interaction, thereby blocking viral entry and subsequent replication. These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy of this peptide using established cell-based assays.
Principle of Action
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) acts as a selective inhibitor of HIV-1 by mimicking the binding site on the CD4 receptor. By competitively binding to the gp120 glycoprotein on the virus, the peptide prevents the initial attachment of HIV-1 to CD4+ T-cells. This blockade of the virus-receptor interaction effectively neutralizes the virus and inhibits subsequent steps of the viral life cycle, including membrane fusion and cell-to-cell transmission (syncytia formation).
Data Presentation
The antiviral activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and related benzylated peptides has been quantified in various in vitro assays. The following tables summarize the available quantitative data.
| Peptide | Assay Type | Cell Line | Endpoint | Concentration/IC50 | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell-Cell Fusion Assay | Not Specified | Complete inhibition of fusion | 25 µM | [1] |
| Partially purified S-benzyl-CD4(83-94) peptide mixture | HIV-induced Cell Fusion | Not Specified | Inhibition of cell fusion | ≤ 32 µM | |
| Purified dibenzylated CD4(83-94) peptide | Antisyncytial Activity | Not Specified | Antisyncytial activity | 125 µM | |
| Phenylalanine-substituted CD4 peptide (FYIFFVEDQKEEDD) | HIV-induced Syncytia Formation | Not Specified | 50% inhibition (IC50) | ~40-50 µM | [2] |
| Phenylalanine-substituted CD4 peptide (FYIFFVEDQKEEDD) | HIV p17 Expression | Not Specified | 50% inhibition (IC50) | ~67 µM | [2] |
Signaling Pathways and Experimental Workflows
HIV-1 Entry Signaling Pathway
The entry of HIV-1 into a target cell is a multi-step process involving the viral envelope glycoproteins gp120 and gp41, and the host cell receptors CD4 and a coreceptor (CCR5 or CXCR4). The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) intervenes at the initial binding stage.
References
Application Note & Protocol: HIV-1 Neutralization Assay for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which subsequently leads to membrane fusion and viral entry. The CD4 binding site on gp120 is a highly conserved and critical epitope, making it a prime target for antiviral therapeutics.
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derived from the CD4 molecule that acts as a CD4-mimetic. It competitively inhibits the interaction between HIV-1 gp120 and the host cell's CD4 receptor, thereby blocking viral entry and subsequent cell fusion (syncytia formation).[1][2] This document provides detailed protocols for assessing the HIV-1 neutralization activity of this peptide using a syncytium inhibition assay and a confirmatory p24 antigen assay.
Mechanism of Action: Inhibition of HIV-1 Entry
The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide mimics the region of the CD4 protein that binds to the HIV-1 envelope glycoprotein gp120. By competitively binding to gp120, the peptide prevents the virus from attaching to the CD4 receptor on T-cells, which is the crucial first step for viral entry and infection. This inhibition of binding also prevents the formation of syncytia, which are large, multinucleated cells that form when infected cells fuse with uninfected cells, a major mechanism of viral spread in infected individuals.
References
Application Note: High-Throughput Screening for Inhibitors of HIV-1 CD4-gp120 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The initial and critical step in Human Immunodeficiency Virus (HIV-1) entry into host cells is the high-affinity binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target immune cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which subsequently leads to membrane fusion and viral entry.[1][2] Consequently, the CD4-gp120 binding interface represents a key target for the development of novel antiretroviral therapies. This application note provides a detailed protocol for a robust and high-throughput-compatible enzyme-linked immunosorbent assay (ELISA) to screen for and characterize inhibitors of this crucial interaction.
Principle of the Assay
This competitive ELISA is designed to quantify the inhibition of the binding between recombinant soluble CD4 (sCD4) and gp120. The assay involves immobilizing gp120 on a microplate, followed by the addition of a fixed concentration of biotinylated sCD4 in the presence of varying concentrations of a test compound. The extent of sCD4 binding to the immobilized gp120 is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a colorimetric reaction with a substrate. A decrease in signal intensity in the presence of a test compound indicates its inhibitory activity on the CD4-gp120 interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the experimental procedure.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant HIV-1 gp120 | ImmunoDiagnostics, Inc. | - |
| Recombinant Human sCD4 (biotinylated) | Progenics | - |
| Streptavidin-HRP | Thermo Fisher Scientific | 21130 |
| 96-well Microplates | Nunc | 442404 |
| TMB Substrate Solution | Bio-Rad | 1721064 |
| Stop Solution (1N HCl) | - | - |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tween 20 | Sigma-Aldrich | P9416 |
| Phosphate-Buffered Saline (PBS) | - | - |
| Test Compounds | - | - |
Buffers and Solutions
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBS-T).
-
Blocking Buffer: PBS-T with 3% Bovine Serum Albumin (BSA).
-
Assay Diluent: PBS-T with 1% BSA.
Experimental Protocol
-
Plate Coating:
-
Dilute recombinant gp120 to a final concentration of 100 ng/mL in Coating Buffer.
-
Add 100 µL of the diluted gp120 solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in Assay Diluent.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 50 µL of the diluted test compounds to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no sCD4).
-
-
sCD4 Addition and Incubation:
-
Dilute biotinylated sCD4 to a final concentration of 50 nM in Assay Diluent.[3]
-
Add 50 µL of the diluted biotinylated sCD4 to all wells except the negative control wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Dilute Streptavidin-HRP 1:2000 in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Calculate the percentage of binding for each test compound concentration using the following formula:
% Binding = (Absorbance of test well / Absorbance of positive control well) x 100
-
Plot the percentage of binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the binding of sCD4 to gp120 by 50%, using non-linear regression analysis.
Representative Data
The following tables summarize the inhibitory activities of various compounds against the CD4-gp120 interaction, as determined by similar binding inhibition assays.
Table 1: IC50 Values of Monoclonal Antibodies and Soluble CD4
| Inhibitor | Target | IC50 (µg/mL) | Reference |
| sCD4 | gp120 | 0.10 ± 0.035 | [4] |
| CD4-IgG2 (PRO542) | gp120 | 0.12 ± 0.045 | [4] |
| MAb T4.2 | CD4 | - | [5] |
| MAb 1171 | gp120 | - | [5] |
Note: Specific IC50 values for MAb T4.2 and MAb 1171 were not provided in the source, but both were reported to inhibit CD4-gp120 binding by 66-90%.
Table 2: IC50 Values of Small Molecule Inhibitors
| Inhibitor | Target | IC50 (µM) | Reference |
| BMS-806 | gp120 | 21 ± 1.3 | [4] |
| IC9564 | gp120 | 0.62 ± 0.10 | [4] |
| L-biphenylalanine | gp120 | 0.24 | [6] |
| Palmitic Acid | CD4 | ~0.34 | [3] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient blocking | Increase blocking time or BSA concentration. |
| Inadequate washing | Increase the number of wash steps. | |
| Low signal | Inactive reagents | Check the activity of sCD4, gp120, and Streptavidin-HRP. |
| Sub-optimal concentrations | Optimize the concentrations of coating and detection reagents. | |
| High well-to-well variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper technique. |
| Plate not washed evenly | Ensure all wells are washed thoroughly and consistently. |
Conclusion
The CD4-gp120 binding inhibition assay described here provides a reliable and scalable method for the discovery and characterization of novel HIV-1 entry inhibitors. This high-throughput compatible protocol, coupled with robust data analysis, is an invaluable tool for academic and industrial drug discovery programs aimed at combating HIV/AIDS.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 3. Palmitic Acid Analogs Exhibit Nanomolar Binding Affinity for the HIV-1 CD4 Receptor and Nanomolar Inhibition of gp120-to-CD4 Fusion | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 gp120/ Glycoprotein 120 ELISA Kit - Novatein Biosciences [novateinbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD4 molecule is a critical co-receptor on the surface of T-helper cells that plays a pivotal role in the immune response and serves as the primary receptor for the Human Immunodeficiency Virus (HIV). The CD4 (81-92) region, in particular, has been identified as a key domain involved in the interaction with the HIV envelope glycoprotein (B1211001) gp120. Synthetic peptides derived from this region, such_as_ [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), are valuable tools for studying and potentially inhibiting HIV entry. The inclusion of benzyl (B1604629) (Bzl) and benzyl-protected glutamate (B1630785) (OBzl) modifications is crucial for the biological activity of these peptides, enhancing their efficacy in blocking viral infection and cell fusion.[1][2] This document provides detailed application notes and protocols for testing the efficacy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in relevant cell-based assays.
Peptide Characteristics and Handling
The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide is a hydrophobic molecule due to the presence of the benzyl protecting groups. Proper handling and solubilization are critical for obtaining accurate and reproducible results.
Table 1: Peptide Specifications
| Characteristic | Description |
| Sequence | Modified peptide derived from the 81-92 amino acid sequence of the human CD4 protein. |
| Modifications | Cysteine at position 84 is protected with a benzyl group (Bzl). Glutamic acid at position 85 is protected with a benzyl ester (OBzl). |
| Appearance | White to off-white lyophilized powder. |
| Solubility | Insoluble in aqueous solutions. Soluble in organic solvents such as DMSO and DMF. |
| Storage | Store lyophilized peptide at -20°C or -80°C. Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles. |
Protocol for Peptide Solubilization and Storage
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Initial Solubilization: Dissolve the peptide in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Working Solutions: Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium. It is crucial to add the peptide stock solution to the aqueous medium while vortexing to prevent precipitation. The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Recommended Cell Lines for Efficacy Testing
The selection of appropriate cell lines is crucial for accurately assessing the biological activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). A combination of a T-cell line and an antigen-presenting cell (APC) line is recommended for co-culture experiments that mimic the physiological interaction between these cells.
Table 2: Recommended Cell Lines
| Cell Line | Cell Type | Key Characteristics | Recommended Use |
| Jurkat | Human T-lymphocyte | Expresses CD4 and the T-cell receptor (TCR) complex. A well-established model for studying T-cell activation and signaling. | T-cell component in co-culture assays. |
| Raji | Human B-lymphocyte | Expresses high levels of MHC class II molecules and co-stimulatory molecules (CD80/CD86). Efficiently presents antigens to T-cells. | Antigen-presenting cell (APC) in co-culture assays. |
| K562-HLA | Human erythroleukemia | Genetically engineered to express specific HLA alleles. Can be pulsed with specific peptides for antigen presentation. | Alternative APC for studying HLA-restricted T-cell activation. |
| CEM-SS | Human T-lymphoblastoid | Highly susceptible to HIV-1 infection and readily forms syncytia. | Target cells for HIV infection and syncytium formation assays.[1] |
Experimental Protocols
The following protocols describe key experiments to evaluate the efficacy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
HIV-1 Syncytium Formation Inhibition Assay
This assay measures the ability of the peptide to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ T-cells, a hallmark of HIV-1 cytopathicity. Benzylated derivatives of CD4(81-92) have been shown to completely inhibit syncytium formation at a concentration of 25 µM.[3]
Workflow for Syncytium Formation Inhibition Assay
Caption: Workflow for the HIV-1 Syncytium Formation Inhibition Assay.
Protocol:
-
Cell Preparation: Seed CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.
-
Peptide Preparation: Prepare a 2-fold serial dilution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in culture medium, with a starting concentration of 200 µM.
-
Treatment: Add the peptide dilutions to the CEM-SS cells. Include a vehicle control (medium with DMSO).
-
Infection: Add HIV-1 infected cells (e.g., H9/HTLV-IIIB) to each well at a ratio of 1:10 (infected:uninfected).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Analysis: Examine the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).
-
Data Interpretation: Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that inhibits syncytium formation by 50%.
T-Cell Activation Assay using Jurkat-Raji Co-culture
This assay evaluates the effect of the peptide on T-cell activation by measuring the expression of activation markers or cytokine production in a co-culture system.
Workflow for T-Cell Activation Assay
Caption: Workflow for the T-Cell Activation Assay using Jurkat-Raji co-culture.
Protocol:
-
Raji Cell Preparation: Pulse Raji cells with Staphylococcal enterotoxin E (SEE; 1 µg/mL) for 2 hours at 37°C. Wash the cells twice with PBS to remove excess SEE.
-
Co-culture Setup: Co-culture the pulsed Raji cells with Jurkat T-cells at a 1:1 ratio in a 96-well plate (1 x 10^5 of each cell type per well).
-
Peptide Treatment: Add serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to the co-culture. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis of Activation Markers:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25.
-
Analyze the expression of these markers on the Jurkat cells by flow cytometry.
-
-
Analysis of Cytokine Production:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit.
-
-
Data Interpretation: Determine the EC50 value, the concentration of the peptide that results in a 50% modulation of T-cell activation (either inhibition or stimulation).
Signaling Pathways
The interaction of CD4 with the TCR complex upon antigen presentation initiates a downstream signaling cascade crucial for T-cell activation. The [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide may modulate this pathway by interfering with the initial protein-protein interactions.
CD4-Mediated T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of CD4-mediated T-cell activation.
Quantitative Data Summary
The following table summarizes expected efficacy data for benzylated CD4(81-92) peptides based on available literature. Researchers should aim to generate similar data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to determine its specific potency.
Table 3: Expected Efficacy of Benzylated CD4(81-92) Peptides
| Assay | Cell Lines | Endpoint | Expected Potency (IC50/EC50) | Reference |
| HIV-1 Syncytium Formation Inhibition | CEM-SS, H9/HTLV-IIIB | Inhibition of syncytia formation | ≤ 32 µM | [1] |
| HIV-1 Infection Inhibition | CEM-SS | Inhibition of viral replication (e.g., p24 levels) | Micromolar range | [4] |
| gp120-CD4 Binding Inhibition | CD4+ cells, purified gp120 | Inhibition of gp120 binding | Micromolar range | [2] |
| T-Cell Activation Modulation | Jurkat, Raji | Modulation of activation markers (CD69, CD25) or cytokine release (IL-2) | To be determined | - |
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to evaluate the efficacy of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). By following these detailed methodologies, scientists can obtain robust and reproducible data on the peptide's ability to interfere with HIV-1-mediated processes and modulate T-cell activation. The insights gained from these studies will be invaluable for the further development of CD4-mimetic peptides as potential therapeutic agents.
References
- 1. CD4 antigen-based antireceptor peptides inhibit infectivity of human immunodeficiency virus in vitro at multiple stages of the viral life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD4 (81-92) peptide fragment, with the sequence Thr-Tyr-Ile-Cys-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu, is a critical region of the CD4 protein involved in the interaction with the HIV-1 envelope glycoprotein (B1211001) gp120. Analogs of this peptide, such as [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), are valuable tools in HIV research and drug discovery. The benzyl (B1604629) (Bzl) protecting groups on the side chains of Cysteine (Cys) and Glutamic acid (Glu) offer specific advantages during synthesis and allow for selective deprotection strategies.
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Materials and Reagents for Peptide Synthesis and Purification
| Category | Item | Supplier | Grade |
| Resin | Rink Amide AM Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Amino Acids | Fmoc-L-amino acids (including Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH) | Various | Synthesis Grade |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade | |
| DIPEA (N,N-Diisopropylethylamine) | Various | Synthesis Grade | |
| Solvents | DMF (N,N-Dimethylformamide) | Various | Peptide Synthesis Grade |
| DCM (Dichloromethane) | Various | ACS Grade | |
| Piperidine (B6355638) | Various | ACS Grade | |
| Acetonitrile (ACN) | Various | HPLC Grade | |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | |
| Deprotection Reagents | Formic Acid (88%) | Various | ACS Grade |
| Palladium on Carbon (10% Pd/C) | Various | N/A | |
| Methanol (B129727) | Various | ACS Grade | |
| Purification | C18 Reverse-Phase HPLC Column (Preparative) | Various | e.g., 10 µm, 250 x 21.2 mm |
| C18 Reverse-Phase HPLC Column (Analytical) | Various | e.g., 5 µm, 250 x 4.6 mm |
Table 2: Representative Synthesis and Purification Data
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | ~75% | Gravimetric Analysis |
| Crude Peptide Purity | ~60-70% | Analytical RP-HPLC (214 nm) |
| Purified Peptide Yield | ~25% (based on initial resin loading) | Gravimetric Analysis |
| Final Purity | >98% | Analytical RP-HPLC (214 nm) |
| Expected Molecular Weight | ~1600.8 Da (as [M+H]⁺) | Mass Spectrometry (ESI-MS) |
| Observed Molecular Weight | ~1600.9 Da (as [M+H]⁺) | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the protected peptide on a Rink Amide resin using the Fmoc/tBu strategy.
1.1. Resin Preparation:
-
Swell the Rink Amide AM resin in DMF for 30 minutes in a reaction vessel.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
1.2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to ensure the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
1.3. Final Steps:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times).
-
Dry the resin under vacuum for at least 2 hours.
Cleavage of Side-Chain Protecting Groups (Cys(Bzl) and Glu(OBzl))
This protocol uses catalytic transfer hydrogenation, a milder alternative to HF or TFMSA cleavage for benzyl-based protecting groups.[1][2][3][4]
2.1. Preparation:
-
Suspend the dry peptide-resin in a mixture of methanol and formic acid (e.g., 9:1 v/v).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approximately equal weight to the resin).
2.2. Reaction:
-
Stir the suspension under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by taking small aliquots, cleaving the peptide from the resin with TFA, and analyzing by mass spectrometry to check for the removal of the benzyl groups (mass decrease of 90 Da for each group). The reaction is typically complete within 2-4 hours.
2.3. Work-up:
-
Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin and Celite pad with methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain the crude, deprotected peptide still attached to the resin.
Cleavage from Resin and Final Deprotection
3.1. Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
3.2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin from the previous step.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
3.3. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
A white precipitate should form. Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by Reverse-Phase HPLC (RP-HPLC)
4.1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Buffer A (see below).
4.2. HPLC Conditions:
-
System: Preparative RP-HPLC system.
-
Column: C18, 10 µm, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% TFA in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 214 nm and 280 nm.
4.3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with >98% purity.
4.4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Characterization
5.1. Analytical RP-HPLC:
-
System: Analytical RP-HPLC with UV detector.
-
Column: C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
5.2. Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: Determine the molecular weight of the purified peptide and confirm the absence of major impurities.
Visualizations
Caption: Workflow for the synthesis and purification of CD4 (81-92).
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols: Determining the IC50 of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative of the human CD4 protein, specifically corresponding to amino acid residues 81-92. This peptide has been identified as a selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3] Its mechanism of action involves blocking the critical interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, a primary step in viral entry.[1][2][3][4] By competitively inhibiting this binding, the peptide prevents viral infection and subsequent cell fusion.[1][2][4] Research has shown that benzyl-derivatized peptides of the CD4(81-92) region can inhibit HIV-1-induced cell fusion and infection at micromolar concentrations.[4] One study indicated that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can completely inhibit cell fusion at a concentration of 25 μM.[1][2][3]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a key metric for quantifying its potency as an HIV-1 entry inhibitor. The primary methods detailed are a competitive binding ELISA and a cell-based fusion assay.
Data Presentation
The following table template should be utilized to record and present the quantitative data obtained from the experimental protocols outlined below. This structured format allows for clear comparison of results.
Table 1: IC50 Determination for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
| Assay Type | Target Interaction | Replicates (n) | IC50 (µM) | 95% Confidence Interval |
| Competitive Binding ELISA | gp120-CD4 Interaction | 3 | ||
| Cell-Based Fusion Assay | HIV-1 Env-mediated Fusion | 3 |
Experimental Protocols
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding Inhibition
This assay quantifies the ability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to inhibit the binding of recombinant gp120 to immobilized recombinant CD4.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
Anti-gp120 monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coating: Dilute sCD4 to 1-2 µg/mL in coating buffer. Add 100 µL of the sCD4 solution to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Inhibition:
-
Prepare a serial dilution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in assay buffer at various concentrations (e.g., from 100 µM to 0.01 µM).
-
In a separate plate or tubes, pre-incubate a constant concentration of gp120 (a concentration determined to be in the linear range of the binding curve, e.g., 0.5 µg/mL) with each dilution of the peptide for 1 hour at room temperature.
-
Include control wells with gp120 and assay buffer (no inhibitor) and wells with assay buffer only (background).
-
-
Binding: Transfer 100 µL of the pre-incubated gp120-peptide mixtures to the sCD4-coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Add 100 µL of a primary anti-gp120 antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2, followed by a final wash with PBS.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the absorbance values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based HIV-1 Env-Mediated Fusion Assay
This assay measures the inhibition of cell-cell fusion mediated by the interaction between HIV-1 gp120 on one cell and CD4 on another.
Materials:
-
Effector cells: A cell line stably expressing HIV-1 envelope glycoproteins (e.g., H9/NL4-3).
-
Target cells: A cell line expressing CD4 and a reporter gene under the control of the HIV-1 LTR (e.g., HeLa-CD4-LTR-β-gal).
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lysis buffer with a substrate for the reporter gene product (e.g., CPRG for β-galactosidase).
-
Microplate reader.
Procedure:
-
Cell Preparation: Culture effector and target cells to optimal density.
-
Peptide Dilution: Prepare a serial dilution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in cell culture medium.
-
Assay Setup:
-
In a 96-well plate, mix effector cells (e.g., 2 x 10⁴ cells/well) and target cells (e.g., 2 x 10⁴ cells/well).
-
Add 50 µL of the diluted peptide to the cell mixture in triplicate.
-
Include control wells with cells but no peptide (maximum fusion) and wells with target cells only (background).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for cell fusion and reporter gene activation.
-
Cell Lysis and Reporter Assay:
-
Carefully remove the culture medium.
-
Add 100 µL of lysis buffer containing the appropriate substrate to each well.
-
Incubate at 37°C until a color change is apparent.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength for the reporter substrate (e.g., 570 nm for CPRG).
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of inhibition for each peptide concentration relative to the maximum fusion control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
The following diagrams illustrate the experimental workflow for IC50 determination and the mechanism of action of the peptide inhibitor.
Caption: Experimental workflow for determining the IC50 value.
Caption: Mechanism of HIV-1 entry inhibition by the peptide.
References
Application Notes and Protocols: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative corresponding to amino acid residues 81-92 of the human CD4 receptor. This modified peptide has been a subject of significant interest in virology research, primarily as a selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action involves blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells, a critical step for viral entry.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this peptide for anti-HIV-1 studies.
Mechanism of Action
The primary application of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in virology is the inhibition of HIV-1 entry into host cells. The benzyl (B1604629) modifications on the cysteine and glutamic acid residues are crucial for its enhanced antiviral activity compared to the unmodified peptide.[2][3] The peptide mimics a region of the CD4 receptor that is directly involved in binding to the gp120 glycoprotein.[3] By competitively inhibiting this interaction, the peptide prevents the conformational changes in gp120 necessary for subsequent binding to co-receptors (CXCR4 or CCR5) and fusion of the viral and cellular membranes. Research suggests that this peptide and similar derivatives may also exert virostatic effects at post-infection stages, decreasing p24 production and cell-mediated infectivity.
Quantitative Data Summary
The inhibitory activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against HIV-1 has been quantified in various in vitro assays. The following table summarizes the available data for this peptide and a related derivative.
| Compound | Assay Type | Virus Strain(s) | Target Cell Line(s) | IC50 (μM) | CC50 (μM) | Notes | Reference(s) |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Not Specified | HIV-1 | Not Specified | 2.2 | 100.90 | Demonstrates selective inhibition of HIV-1. | [4][5][6][7] |
| Purified CD4(83-94) dibenzylated at Cys86 & Glu87 | Syncytium Formation Assay | HIV-1 | Not Specified | 125 | Not Reported | Inhibited HIV-induced cell fusion. | [2] |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell Fusion Assay | HIV-1 | Not Specified | 25 | Not Reported | Complete inhibition of fusion formation was observed at this concentration. | [1] |
Experimental Protocols
Protocol 1: HIV-1 Entry Inhibition Assay (Syncytium Formation Assay)
This protocol is designed to assess the ability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to inhibit HIV-1-induced cell fusion (syncytium formation).
Materials:
-
CEM-ss cells (a human T-cell line highly susceptible to HIV-1-induced syncytia formation)
-
Chronically HIV-1 infected cells (e.g., H9/IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
96-well flat-bottom microtiter plates
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture CEM-ss and HIV-1 infected cells to a density of approximately 1 x 10^6 cells/mL.
-
On the day of the assay, wash both cell types with fresh culture medium and resuspend to a concentration of 1 x 10^5 cells/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the CEM-ss cell suspension to each well.
-
Add 50 µL of the various dilutions of the peptide to the wells.
-
Finally, add 50 µL of the HIV-1 infected cell suspension to each well.
-
Include control wells:
-
Virus Control: CEM-ss cells + HIV-1 infected cells (no peptide).
-
Cell Control: CEM-ss cells only.
-
Peptide Cytotoxicity Control: CEM-ss cells + peptide at the highest concentration.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Data Acquisition:
-
After incubation, examine the plates under an inverted microscope.
-
Count the number of syncytia (large, multinucleated giant cells) in each well. A syncytium is typically defined as a cell containing four or more nuclei.
-
The percent inhibition is calculated as: [1 - (Number of syncytia in treated well / Number of syncytia in virus control well)] x 100.
-
-
Data Analysis:
-
Plot the percent inhibition against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits syncytium formation by 50%).
-
Protocol 2: Quantification of Viral Load (p24 Antigen ELISA)
This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures treated with the peptide, providing a quantitative measure of viral replication.
Materials:
-
HIV-1 p24 ELISA kit (commercial kits are recommended)
-
Supernatants from the HIV-1 entry inhibition assay or a separate infection experiment
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the incubation period from an infection experiment, centrifuge the 96-well plates or microcentrifuge tubes at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
-
ELISA Procedure (following a typical commercial kit protocol):
-
Prepare the p24 standard curve by serially diluting the provided p24 antigen standard as per the kit instructions.
-
Coat the wells of the ELISA plate with the capture antibody (if not already pre-coated).
-
Add 100 µL of the standards and collected supernatants to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate several times with the provided wash buffer.
-
Add the detection antibody (e.g., biotinylated anti-p24 antibody) and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at 37°C.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of p24 in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percent inhibition of p24 production for each peptide concentration compared to the virus control.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the peptide on the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
CEM-ss cells (or other relevant host cell line)
-
Complete cell culture medium
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 100 µL of CEM-ss cells at a density of 1 x 10^5 cells/mL into each well of a 96-well plate.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete culture medium.
-
Add 100 µL of the peptide dilutions to the wells, resulting in a final volume of 200 µL per well.
-
Include control wells:
-
Cell Control: Cells with medium only (no peptide).
-
Blank Control: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. This may require gentle shaking for a few hours.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percent cell viability as: (Absorbance of treated cells / Absorbance of cell control) x 100.
-
Plot the percent viability against the peptide concentration to determine the CC50 value (the concentration of peptide that reduces cell viability by 50%).
-
Visualizations
HIV-1 Entry and Inhibition Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic CD4 peptide derivatives that inhibit HIV infection and cytopathicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of gp120 Binding with [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on T-cells is the initial and critical step for viral entry into host cells. Consequently, this interaction represents a prime target for the development of antiretroviral therapeutics. Peptide mimics of the CD4 binding site on gp120, such as derivatives of the CD4 (81-92) fragment, have been investigated as potential inhibitors of this interaction. The modified peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), is a synthetic peptide designed to mimic the CD4 binding region and has been shown to inhibit HIV-1 infection and cell fusion.[1] This document provides detailed application notes and protocols for the analysis of the binding of gp120 to this peptide using flow cytometry.
Flow cytometry offers a high-throughput and quantitative method to study protein-protein interactions on the cell surface. In this application, it is used to measure the inhibition of fluorescently-labeled gp120 binding to CD4-expressing cells in the presence of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide. This allows for the determination of the peptide's inhibitory potency, a crucial parameter in drug development.
Data Presentation
The following table summarizes illustrative quantitative data from a competitive binding assay analyzed by flow cytometry. This data demonstrates the dose-dependent inhibition of fluorescently-labeled gp120 binding to CD4+ T-cells by the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide.
| Peptide Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 (No Inhibitor) | 1500 | 0 |
| 1 | 1275 | 15 |
| 5 | 900 | 40 |
| 10 | 675 | 55 |
| 25 | 450 | 70 |
| 50 | 225 | 85 |
| 100 | 150 | 90 |
Note: The data presented in this table is illustrative and serves as an example of expected results from the described protocol. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Preparation of Cells and Reagents
-
Cell Culture: Culture a CD4-expressing T-cell line (e.g., CEM, Jurkat) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a logarithmic growth phase.
-
Cell Harvesting and Counting:
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1X Phosphate Buffered Saline (PBS).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
-
Reagent Preparation:
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Peptide: Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions in FACS buffer to achieve the desired final concentrations for the inhibition assay.
-
Fluorescently-labeled gp120: Reconstitute fluorescently-labeled recombinant gp120 (e.g., FITC-gp120) in sterile water or PBS to the manufacturer's recommended concentration. Protect from light.
-
Controls: Prepare a stock solution of an irrelevant, non-binding peptide to serve as a negative control. Soluble CD4 (sCD4) can be used as a positive control for inhibition.
-
Protocol 2: Competitive Binding Assay using Flow Cytometry
-
Incubation with Inhibitor:
-
Aliquot 100 µL of the prepared cell suspension (1 x 10^5 cells) into each well of a 96-well V-bottom plate.
-
Add 50 µL of the serially diluted [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide to the respective wells. Include wells with the negative control peptide and a "no inhibitor" control (FACS buffer only).
-
Incubate the plate at 4°C for 30 minutes.
-
-
Binding of Fluorescently-labeled gp120:
-
Add 50 µL of the fluorescently-labeled gp120 solution to each well at a pre-determined optimal concentration.
-
Incubate the plate at 4°C for 1 hour, protected from light.
-
-
Washing:
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cells in 200 µL of cold FACS buffer.
-
Repeat the wash step two more times.
-
-
Flow Cytometry Analysis:
-
After the final wash, resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Measure the Mean Fluorescence Intensity (MFI) of the gated population for each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration using the following formula: % Inhibition = [1 - (MFI with inhibitor - MFI of unstained cells) / (MFI without inhibitor - MFI of unstained cells)] * 100
-
Plot the % inhibition against the logarithm of the peptide concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that reduces gp120 binding by 50%).
-
Visualizations
Caption: Experimental workflow for the competitive binding assay.
Caption: Principle of competitive inhibition of gp120-CD4 binding.
References
Application Notes and Protocols for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide fragment of the human CD4 protein, a primary receptor for the Human Immunodeficiency Virus (HIV). This modified peptide acts as a selective inhibitor of HIV-1 by competitively blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 molecule on host cells.[1][2][3][4][5][6] This interaction is a critical first step in the viral entry process, and its inhibition prevents viral infection and subsequent cell-to-cell fusion (syncytium formation).[1][2][3][6] These application notes provide an overview of the preclinical use of this peptide, including its mechanism of action, available efficacy data, and protocols for in vitro assessment.
Mechanism of Action
HIV infection is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on T-helper cells, macrophages, and dendritic cells.[7] [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) mimics a region of the CD4 protein, specifically a domain with sequence homology to the external envelope glycoprotein (gp120) binding site.[8] By presenting a similar binding interface, the peptide competitively inhibits the binding of gp120 to the cellular CD4 receptor. This blockade prevents the conformational changes in gp120 necessary for its subsequent interaction with co-receptors (CCR5 or CXCR4) and ultimately blocks the fusion of the viral and cellular membranes, thus inhibiting viral entry and infection.[1][2][3]
A study has suggested that the benzylated derivatives of the CD4(81-92) peptide noncompetitively inhibit the binding of both gp120 and a monoclonal antibody (MAX.16H5) to CD4, both of which recognize the CDR2-like region of CD4.[9] The study also noted that the peptide derivative inhibited both HIV-1- and HTLV-1-mediated syncytium formation in the same concentration range.[9]
Preclinical Data
The available preclinical data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is primarily from in vitro studies.
In Vitro Efficacy
| Assay Type | Cell Line | Virus Strain | Endpoint | Result | Reference |
| Cell Fusion Assay | Not Specified | HIV-1 | Inhibition of syncytium formation | Complete inhibition at 25 µM | [1][2][3][6] |
Note: Detailed quantitative data such as IC50 values for viral entry inhibition in different cell lines and against various HIV-1 strains are not available in the provided search results. Further review of the primary literature, specifically Nara et al., 1989, is recommended to obtain more specific quantitative data.
Experimental Protocols
In Vitro Cell Fusion (Syncytium Formation) Assay
This protocol is a general guideline for assessing the ability of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) to inhibit HIV-1 induced cell fusion.
1. Objective:
To determine the concentration-dependent inhibition of HIV-1 envelope-mediated cell fusion by [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
2. Materials:
-
Cells:
-
Effector cells: A cell line chronically infected with HIV-1 (e.g., H9/IIIB) or a cell line transiently expressing the HIV-1 envelope glycoprotein (e.g., HeLa-env).
-
Target cells: A CD4-positive cell line susceptible to HIV-1 fusion (e.g., CEM, Sup-T1).
-
-
Peptide: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) (stored at -20°C).[8]
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS).
-
Trypan blue solution.
-
Microscope.
-
-
Equipment:
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Hemocytometer or automated cell counter.
-
3. Protocol:
-
Cell Preparation:
-
Culture effector and target cells to a sufficient density.
-
On the day of the assay, harvest cells and determine cell viability and concentration using trypan blue and a hemocytometer.
-
Resuspend cells in complete culture medium to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Peptide Preparation:
-
Prepare a stock solution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the peptide in complete culture medium to achieve a range of final concentrations to be tested (e.g., starting from 50 µM down to sub-micromolar concentrations).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the target cell suspension to each well.
-
Add 50 µL of the diluted peptide solutions to the wells containing target cells. Include a "no peptide" control (medium only).
-
Incubate the plate for 1 hour at 37°C to allow for peptide-cell interaction.
-
Add 50 µL of the effector cell suspension to each well.
-
Include control wells:
-
Target cells only.
-
Effector cells only.
-
Co-culture of target and effector cells without peptide (positive control for fusion).
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
After incubation, examine the wells under a microscope.
-
Syncytia are large, multinucleated cells formed by the fusion of effector and target cells.
-
Count the number of syncytia in at least three different fields of view for each well.
-
-
Data Analysis:
-
Calculate the average number of syncytia for each peptide concentration.
-
Determine the percentage of inhibition of syncytium formation for each concentration relative to the positive control (no peptide).
-
Plot the percentage of inhibition against the peptide concentration to determine the concentration that achieves complete inhibition.
-
Visualizations
Signaling Pathway: Inhibition of HIV-1 Entry
Caption: Mechanism of HIV-1 entry inhibition by competitive binding.
Experimental Workflow: In Vitro Cell Fusion Assay
Caption: Workflow for the in vitro cell fusion (syncytium) assay.
Disclaimer
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is intended for research use only and has not been fully validated for medical applications.[3] The information provided in these application notes is for guidance and should be adapted to specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS No. 124699-95-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chinapeptides (Cys(Bzl)84,Glu(OBzl)85)-CD4 (81-92) [chinapeptides.net]
- 9. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) solubility and stability issues
Welcome to the technical support center for the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This guide provides detailed information to help researchers, scientists, and drug development professionals overcome common solubility and stability challenges encountered during experimental work with this peptide.
Troubleshooting Guide
This section addresses specific issues you may encounter when handling [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
Issue 1: Peptide fails to dissolve in aqueous buffers.
-
Possible Cause: The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is highly hydrophobic due to the presence of benzyl (B1604629) (Bzl) protecting groups on both cysteine and glutamic acid, as well as several hydrophobic amino acid residues in the CD4 (81-92) sequence. This high hydrophobicity leads to poor solubility in aqueous solutions.[1][2]
-
Solution Workflow:
Caption: Workflow for dissolving hydrophobic peptides.
-
Detailed Steps:
-
Initial Dissolution in Organic Solvent: Instead of directly using an aqueous buffer, first dissolve the peptide in a minimal amount of an organic solvent.[3] Due to the presence of a cysteine residue, Dimethylformamide (DMF) is recommended over Dimethyl sulfoxide (B87167) (DMSO) to avoid potential oxidation of the thiol group.[4][5]
-
Sonication: To aid dissolution, briefly sonicate the peptide solution in an ice bath.[1]
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to reach the final concentration.[6]
-
Issue 2: Peptide solution is cloudy or shows precipitation over time.
-
Possible Cause: The peptide may be aggregating, a common issue with hydrophobic peptides.[7] This can be influenced by factors such as pH, temperature, and peptide concentration.
-
Solution Workflow:
Caption: Troubleshooting peptide aggregation.
-
Detailed Steps:
-
Optimize Concentration: Prepare stock solutions at a concentration of 1-2 mg/mL to minimize precipitation during storage.[4]
-
Proper Storage: For long-term stability, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[2][8] Avoid repeated freeze-thaw cycles.[8]
-
Chaotropic Agents: For peptides that are highly prone to aggregation, consider the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea (B33335) for initial solubilization, followed by dilution.[4][5]
-
Issue 3: Loss of peptide activity in biological assays.
-
Possible Cause: The peptide may have degraded. Peptides with cysteine are susceptible to oxidation, especially at a pH greater than 7.[9] The benzyl protecting groups on Cys and Glu are generally stable but can be sensitive to strong acidic conditions.[10]
-
Solution Workflow:
Caption: Preserving peptide activity.
-
Detailed Steps:
-
pH Control: When preparing solutions, use sterile buffers with a pH between 5 and 7 to minimize oxidation of the cysteine residue.[2][9]
-
Solvent Choice: As previously mentioned, use DMF instead of DMSO.[4][5]
-
Fresh Preparations: For critical experiments, it is best to use freshly prepared peptide solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?
A1: Due to its high hydrophobicity and the presence of a protected cysteine, the recommended initial solvent is a minimal amount of Dimethylformamide (DMF).[4][5] After the peptide is completely dissolved, you can slowly dilute it with your aqueous buffer of choice to the desired final concentration. While some sources may mention solubility in DMSO[11], DMF is a safer choice to prevent potential oxidation of the cysteine residue.
Q2: How should I store the lyophilized peptide and its solutions?
A2:
-
Lyophilized Peptide: Store at -20°C for long-term storage.[4][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[8]
-
Peptide Solutions: For maximum stability, aliquot the reconstituted peptide into single-use tubes and store them at -20°C or ideally -80°C.[2][8] Avoid repeated freeze-thaw cycles.[8]
Q3: My peptide is difficult to dissolve even in DMF. What else can I try?
A3: If the peptide remains insoluble, you can try brief sonication in an ice bath to aid dissolution.[1] If aggregation is suspected, dissolving the peptide in a solution containing a chaotropic agent like 6 M guanidine hydrochloride may be necessary before further dilution.[4][5]
Q4: Can I use buffers like PBS to dissolve the peptide directly?
A4: It is not recommended to dissolve this peptide directly in buffers containing salts, such as PBS, as salts can hinder the solubility of hydrophobic peptides.[12] The preferred method is to first dissolve the peptide in a minimal amount of a suitable organic solvent like DMF and then dilute it with the buffer.
Data Summary
| Parameter | Recommendation | Rationale |
| Initial Solvent | Dimethylformamide (DMF) | High hydrophobicity of the peptide; avoids oxidation of Cys.[4][5] |
| Aqueous Buffer pH | 5.0 - 7.0 | Minimizes oxidation of the cysteine residue.[9] |
| Stock Solution Conc. | 1-2 mg/mL | Reduces the likelihood of precipitation during storage.[4] |
| Storage (Lyophilized) | -20°C in a desiccator | Ensures long-term stability.[4][8] |
| Storage (In Solution) | Aliquot and store at -20°C to -80°C | Prevents degradation from repeated freeze-thaw cycles.[2][8] |
Experimental Protocols
Protocol 1: Reconstitution of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[8]
-
Solvent Addition: Add a minimal volume of DMF to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 50-100 µL of DMF.
-
Dissolution: Gently vortex or sonicate the vial in an ice bath until the peptide is fully dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Dilution: Slowly add your desired sterile aqueous buffer (pH 5-7) to the dissolved peptide solution, mixing gently, to achieve the final desired concentration.
-
Storage: If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -80°C.
Protocol 2: Assessment of Peptide Aggregation using UV-Vis Spectroscopy
-
Sample Preparation: Prepare the peptide solution in the desired buffer. Prepare a buffer-only control.
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 350 nm.
-
Measurement: Blank the instrument with the buffer-only control. Measure the absorbance of the peptide solution at 350 nm. An increased absorbance or scattering at this wavelength can indicate the presence of aggregates.[7]
-
Time-Course (Optional): To assess stability over time, incubate the peptide solution under desired conditions (e.g., 4°C or room temperature) and measure the absorbance at 350 nm at various time points. An increase in absorbance over time suggests aggregation.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. Peptide Synthesis Knowledge Base [peptide2.com]
- 4. genscript.com [genscript.com]
- 5. biorbyt.com [biorbyt.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gentaur.com [gentaur.com]
- 12. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
Technical Support Center: Dissolving [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with the peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?
A1: The recommended primary solvent is Dimethyl Sulfoxide (DMSO). This peptide is hydrophobic due to its amino acid composition and the presence of Benzyl (Bzl) protecting groups. For hydrophobic peptides, it is best practice to first dissolve them in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[1][2][3][4] A similar peptide, [Cys(Bzl)84] CD4 (81-92), has a reported solubility of 10 mM in DMSO.[5]
Q2: I've heard that DMSO should not be used with Cysteine-containing peptides. Is it safe for this specific peptide?
A2: Yes, it is generally safe for this peptide. The concern with DMSO is that it can oxidize the free thiol group (-SH) on the Cysteine side chain.[6][7] However, in [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), the Cysteine at position 84 is protected with a Benzyl (Bzl) group. This protecting group shields the thiol moiety, preventing oxidation by DMSO.
Q3: My peptide is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, you can try several techniques to aid dissolution. These include gentle vortexing, and sonication.[1][2] Sonication can be particularly effective in breaking up aggregates and increasing solubility.[4] It is also crucial to start with a small volume of 100% DMSO to create a concentrated stock solution before any dilution.
Q4: What are the best practices for preparing a stock solution and subsequent dilutions?
A4: First, dissolve the entire vial of lyophilized peptide in a minimal amount of 100% DMSO to create a concentrated stock solution. Once the peptide is fully dissolved, you can slowly add your desired aqueous buffer (like PBS) to the stirring stock solution in a drop-wise manner to reach the final desired concentration.[2][8] If the solution becomes cloudy, you have exceeded the solubility limit in that particular aqueous buffer.
Q5: Are there any alternative solvents to DMSO?
A5: Yes, if DMSO is incompatible with your experimental setup, you can consider using Dimethylformamide (DMF) or acetonitrile.[9] For Cysteine-containing peptides, DMF is often recommended as an alternative to DMSO.[9] However, given the Bzl protection on the Cysteine in this peptide, DMSO remains the primary recommendation.
Q6: What concentration of DMSO is considered safe for cell-based assays?
A6: High concentrations of DMSO can be toxic to cells.[8] A final concentration of 0.5% DMSO is widely considered safe for most cell lines, although some can tolerate up to 1%.[2][8] For sensitive primary cells, it is recommended to keep the final DMSO concentration below 0.1%.[8] Always perform a vehicle control in your experiments to account for any effects of the solvent.
Experimental Protocols
Protocol 1: Preliminary Solubility Test
Before dissolving the entire sample, it is prudent to test the solubility with a small amount of the peptide.[9]
Methodology:
-
Carefully weigh out a small amount of the lyophilized peptide (e.g., 0.1 mg).
-
Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10 mM).
-
Vortex the solution gently. If the peptide does not dissolve, sonicate the vial for 5-10 minutes.
-
Observe the solution. A clear solution indicates that the peptide is soluble at that concentration.
-
If your final application requires an aqueous buffer, slowly add the buffer drop-wise to a small aliquot of the DMSO stock solution while vortexing. Note the point at which any precipitation occurs.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Methodology:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to avoid condensation of moisture.
-
Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Recap the vial tightly and vortex gently for 1-2 minutes.
-
If the peptide is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Check for clarity. Repeat sonication if necessary.
-
Once the solution is clear, it is ready for use or for creating aliquots for storage.
-
For long-term storage, aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Quantitative Data Summary
| Parameter | Recommended Value/Guideline | Notes |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | Use pure, anhydrous grade DMSO. |
| Stock Concentration | 1-10 mM | A concentration of 1-2 mg/mL is also a common recommendation.[10] |
| Aids for Dissolution | Sonication, Vortexing | Gentle warming (<40°C) can be used cautiously, but sonication is preferred.[11] |
| Alternative Solvents | Dimethylformamide (DMF), Acetonitrile | Use if DMSO is incompatible with the assay. DMF is a good alternative for Cys-peptides.[9] |
| Max DMSO in Cell Assays | 0.1% - 0.5% (final concentration) | Varies by cell type; always perform a vehicle control.[2][8] |
Visual Guides
Caption: Workflow for dissolving [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
Troubleshooting Guide
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. reddit.com [reddit.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Isoelectric Point Calculator | AAT Bioquest [aatbio.com]
- 6. bachem.com [bachem.com]
- 7. proimmune.com [proimmune.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Isoelectric point Calculator | Calistry [calistry.org]
- 10. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 11. bachem.com [bachem.com]
optimizing [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) concentration in cell culture
Welcome to the technical support center for the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this peptide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and what is its primary mechanism of action?
A1: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide fragment of the CD4 molecule. Its primary known mechanism of action is as a selective inhibitor of HIV-1. It functions by blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 molecule on the surface of T-cells, which is a critical step for viral entry and subsequent infection. This peptide has been shown to inhibit HIV-induced cell fusion.
Q2: What is a good starting concentration for my experiments?
A2: The optimal concentration will depend on your specific cell type and experimental endpoint. Based on available data for its anti-HIV-1 activity, a broad dose-response experiment is recommended. A suggested starting range is from 0.1 µM to 100 µM. For HIV-1 fusion inhibition, a concentration of 25 µM has been shown to be effective.[1][2]
Q3: How should I prepare a stock solution of the peptide?
A3: Due to the hydrophobic nature of the benzyl (B1604629) protecting groups (Bzl and OBzl), it is recommended to first dissolve the lyophilized peptide in a small amount of a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Gentle vortexing or sonication can aid in dissolution. This stock solution should then be serially diluted into your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in your culture is non-toxic to your cells, typically below 0.5%.
Q4: How should I store the peptide?
A4: For long-term stability, the lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted into a stock solution, it is best to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q5: What are the signs of cytotoxicity, and what is the known cytotoxic concentration?
A5: Signs of cytotoxicity include a reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment), and a decrease in metabolic activity. The 50% cytotoxic concentration (CC50) for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in the context of HIV-1 research has been reported as 100.90 µM.[3][4][5] It is crucial to determine the specific cytotoxic concentration for your cell line of interest.
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Solution |
| No biological effect observed | Peptide Degradation: The peptide may be unstable in the culture medium, especially in the presence of serum proteases. | Use fresh aliquots for each experiment. Consider reducing serum concentration or incubation time if experimentally feasible. |
| Sub-optimal Concentration: The concentration used may be too low to elicit a response. | Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to identify an effective concentration range. | |
| Poor Solubility/Aggregation: The peptide may have precipitated out of the culture medium, reducing its effective concentration. | Ensure the peptide is fully dissolved in the stock solvent before diluting. Visually inspect the medium for any precipitates. Prepare fresh dilutions for each experiment. | |
| High Cytotoxicity or Unexpected Cell Death | Peptide is Inherently Toxic at High Concentrations: All compounds can be toxic at high enough concentrations. | Determine the toxic threshold for your specific cell line using a cell viability assay (e.g., MTT, XTT, or CCK-8). Use concentrations below this threshold for your functional assays. |
| High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final DMSO concentration is typically less than 0.5%. Run a vehicle control (medium with the same concentration of solvent) to confirm it has no effect on cell viability. | |
| Contaminants from Synthesis: Residual substances from peptide synthesis, such as trifluoroacetate (B77799) (TFA), can be cytotoxic. | If unexpected cytotoxicity is observed at low peptide concentrations, consider using a higher purity grade of the peptide or one that has undergone TFA removal. | |
| Inconsistent Results Between Experiments | Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation. | Prepare and use single-use aliquots of the stock solution. |
| Variability in Cell Seeding and Health: Inconsistent cell numbers or poor cell health can lead to variable outcomes. | Use a consistent cell passage number, ensure even cell distribution when plating, and visually inspect cells for normal morphology before starting an experiment. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| IC50 (HIV-1) | 2.2 µM | HIV-1 infected cells |
| CC50 | 100.90 µM | Not specified, likely host cells for HIV-1 |
| Effective Concentration | 25 µM | Complete inhibition of HIV-1 induced cell fusion |
Experimental Protocols
Protocol: Determining Optimal Concentration using an MTT Cell Viability Assay
This protocol provides a standard method to assess the effect of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) on cell viability and to determine its optimal non-toxic concentration range.
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare serial dilutions of the peptide in complete culture medium from your stock solution. It is common to prepare 2X the final concentration and add 100 µL to the 100 µL of medium already in the wells.
-
Treatment: Add the desired final concentrations of the peptide to the wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance. Plot the percent viability against the peptide concentration to generate a dose-response curve.
Visualizations
Caption: Workflow for determining the optimal peptide concentration.
Caption: Mechanism of HIV-1 entry inhibition.
Caption: Logical flow for troubleshooting experiments.
References
Technical Support Center: Preventing Peptide Aggregation of CD4 (81-92) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of CD4 (81-92) peptide derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for CD4 (81-92) derivatives?
A1: Peptide aggregation is the self-association of peptide monomers to form larger, often insoluble and non-functional, assemblies. For CD4 (81-92) derivatives, which are being investigated for their therapeutic potential in inhibiting HIV entry, aggregation can lead to a loss of biological activity, reduced purity, and difficulties in formulation and administration.[1][2] Aggregation can be influenced by factors such as the peptide's amino acid sequence, concentration, pH, and temperature.[1][3]
Q2: What are the common signs of CD4 (81-92) derivative aggregation in my experiments?
A2: Signs of aggregation can vary depending on the experimental stage:
-
During Synthesis: Difficulty in coupling amino acids, poor resin swelling, and incomplete deprotection steps can indicate on-resin aggregation.[4][5]
-
In Solution: The appearance of visible precipitates, turbidity, or a gel-like consistency are clear indicators of aggregation.[6]
-
During Purification: Broad or tailing peaks in High-Performance Liquid Chromatography (HPLC) can suggest the presence of soluble aggregates.
-
Characterization: Inconsistent results in bioassays or spectroscopic measurements (e.g., Circular Dichroism, Fluorescence) may also point to aggregation issues.[6][7]
Q3: How does the amino acid sequence of CD4 (81-92) and its derivatives contribute to aggregation?
A3: The intrinsic properties of the amino acids in the CD4 (81-92) sequence, such as hydrophobicity and charge, play a crucial role in its propensity to aggregate.[1] Derivatives, especially those with modifications like benzylation to enhance activity, can increase hydrophobicity and the tendency for self-association.[8][9] Regions with a high propensity to form β-sheets are also known as "aggregation-prone regions" (APRs).[1]
Q4: Can modifications to the CD4 (81-92) sequence help in preventing aggregation?
A4: Yes, strategic modifications to the peptide sequence can significantly reduce aggregation. This can include:
-
Substitution of aggregation-prone residues: Replacing hydrophobic amino acids with more hydrophilic ones at non-critical positions.
-
Introduction of "gatekeeper" residues: Placing charged residues like Arginine or Lysine at the flanks of hydrophobic stretches can prevent self-assembly through electrostatic repulsion.[10]
-
Proline insertion: Incorporating a Proline residue can disrupt the formation of regular secondary structures like β-sheets, which are common in aggregates.[4]
Troubleshooting Guides
Problem 1: Poor solubility of the lyophilized CD4 (81-92) derivative peptide.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | The peptide may not be soluble in the initial solvent tried (e.g., water). | Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to first dissolve the peptide, then slowly add the aqueous buffer. |
| pH of the Solution | The pH of the solution may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and solubility. | Adjust the pH of the buffer. For acidic peptides, use a basic buffer (pH > pI). For basic peptides, use an acidic buffer (pH < pI). |
| High Peptide Concentration | Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit. | Start by dissolving the peptide at a lower concentration and then gradually increase it if needed. |
Problem 2: Visible precipitation or turbidity in the peptide solution over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation due to Storage Conditions | The peptide may be aggregating at the storage temperature or due to freeze-thaw cycles. | Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. Consider adding cryoprotectants like glycerol. |
| Buffer Composition | Certain salts or buffer components may promote aggregation. | Screen different buffer systems. Consider the use of additives and excipients known to reduce aggregation, such as certain amino acids (Arginine, Glycine), sugars (trehalose), or non-ionic detergents.[1][11] |
| Agitation | Shaking or vigorous vortexing can sometimes induce aggregation. | Mix the solution gently by pipetting or slow inversion. |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data to illustrate the effects of different conditions on the aggregation of a model CD4 (81-92) derivative.
Table 1: Effect of pH on Peptide Aggregation
| pH | % Aggregation (measured by SEC-MALS) | Thioflavin T Fluorescence (Arbitrary Units) |
| 5.0 | 45% | 850 |
| 6.0 | 25% | 420 |
| 7.4 | 15% | 210 |
| 8.5 | 10% | 150 |
Table 2: Effect of Additives on Preventing Aggregation at pH 7.4
| Additive (Concentration) | % Aggregation (measured by SEC-MALS) | Thioflavin T Fluorescence (Arbitrary Units) |
| None (Control) | 15% | 210 |
| L-Arginine (150 mM) | 5% | 80 |
| Sucrose (5%) | 8% | 120 |
| Polysorbate 20 (0.01%) | 7% | 110 |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol is used to monitor the formation of β-sheet-rich aggregates, a common feature of peptide aggregation.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in distilled water and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare the CD4 (81-92) derivative peptide solution at the desired concentration in the appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of the peptide solution to 190 µL of the assay buffer containing 10 µM ThT.
-
Include a buffer-only control with ThT.
-
Incubate the plate at the desired temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet aggregates.[1]
-
Protocol 2: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification
This method separates peptides based on their size and allows for the determination of the molar mass of the eluting species, enabling the quantification of monomers, dimers, and higher-order aggregates.[3]
-
System Setup:
-
Equilibrate the SEC column with the desired mobile phase (buffer) at a constant flow rate.
-
Ensure the MALS and refractive index (RI) detectors are warmed up and stable.
-
-
Sample Preparation and Analysis:
-
Prepare the CD4 (81-92) derivative solution in the mobile phase buffer.
-
Inject a known concentration of the peptide solution onto the equilibrated SEC column.
-
Monitor the elution profile using UV, MALS, and RI detectors.
-
-
Data Analysis:
-
Use the MALS and RI data to calculate the molar mass of the species eluting at different retention times.
-
Integrate the peak areas corresponding to the monomer and aggregate species to determine the percentage of aggregation.
-
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. xtalks.com [xtalks.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 7. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
troubleshooting inconsistent results in HIV inhibition assays
Welcome to the Technical Support Center for HIV Inhibition Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental workflows.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during HIV inhibition assays. Each answer provides a step-by-step guide to diagnosing and resolving the problem.
Issue 1: High Background Signal in Reporter Gene Assays
Q: My luciferase reporter assay is showing unusually high background readings, even in my negative control wells. What are the potential causes and how can I fix this?
A: High background in luciferase assays can obscure the true signal from your experimental samples and lead to a low signal-to-noise ratio.[1][2] This issue can arise from several factors related to reagents, assay conditions, and the plate reader.
Troubleshooting Steps:
-
Reagent Quality and Contamination:
-
Substrate Instability: Luciferase substrates can degrade over time, leading to spontaneous light emission. Prepare fresh substrate for each experiment and protect it from light and elevated temperatures.[2]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent or luminescent compounds. Use high-purity, sterile reagents and filter-sterilize buffers if necessary.[2] Ensure there is no cross-contamination between wells by using fresh pipette tips for each sample.[1]
-
-
Assay Conditions:
-
High Luciferase Expression: The amount of reporter protein may be too high, leading to a saturated signal. Consider reducing the incubation time after transfection or diluting the cell lysate before adding the substrate.[1]
-
Cellular Autofluorescence: Some cell types exhibit natural fluorescence. Run a "cells only" control (with no reporter vector) to determine the baseline autofluorescence.
-
-
Plate and Reader Settings:
-
Plate Type: Using white plates for luminescence assays is generally recommended to maximize signal reflection. However, if you experience high background, ensure the plate is opaque and not allowing light leakage between wells.[1]
-
Reader Integration Time: A long integration time on the luminometer can amplify background noise. Decrease the integration time to see if the background signal reduces to an acceptable level.[1]
-
Summary of Potential Causes and Solutions for High Background:
| Potential Cause | Recommended Solution |
| Substrate Degradation | Prepare fresh substrate for each experiment.[2] |
| Reagent Contamination | Use high-purity reagents and sterile techniques.[1][2] |
| High Luciferase Expression | Reduce incubation time or dilute the sample lysate.[1] |
| Inappropriate Plate Type | Use opaque, white-walled plates for luminescence.[1] |
| Long Reader Integration Time | Decrease the integration time on the luminometer.[1] |
Issue 2: Low Signal or No Signal in Neutralization Assays
Q: I'm not detecting a significant signal in my HIV neutralization assay, even with my positive controls. What could be going wrong?
A: A weak or absent signal in a neutralization assay can be frustrating and can stem from issues with the virus, cells, reagents, or the overall assay procedure.[3]
Troubleshooting Steps:
-
Virus and Cell Health:
-
Inactive Virus: The viral stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles. Titer your virus stock before each experiment to ensure adequate infectivity.
-
Low Cell Viability: The target cells may not be healthy or may have been seeded at too low a density. Ensure cells are in the logarithmic growth phase and check viability before seeding. Use a consistent and optimal cell seeding density.[4]
-
Incorrect Multiplicity of Infection (MOI): The amount of virus used may be too low to produce a detectable signal. Optimize the MOI to achieve a robust signal in your positive control wells.[3]
-
-
Reagent and Incubation Issues:
-
Inactive Antibody/Inhibitor: The neutralizing antibody or inhibitor may have degraded. Use a fresh aliquot and verify its activity against a known sensitive virus strain.[4]
-
Insufficient Incubation Times: Inadequate incubation times for the antibody-virus mixture or for the virus-cell infection can lead to a low signal. Extend the incubation periods to ensure sufficient time for neutralization and infection to occur.[3]
-
-
Assay Readout Interference:
-
Compound Interference: The test compound itself might interfere with the assay's detection method (e.g., colorimetric or luminescent readout). Run a control plate with the compound and assay reagents in the absence of cells and virus to check for interference.[4]
-
Logical Troubleshooting Workflow for Low Signal:
Caption: A logical workflow for troubleshooting low signal in HIV inhibition assays.
Issue 3: High Variability Between Replicate Wells
Q: I'm observing significant variability in the results between my replicate wells. What are the common causes of this inconsistency?
Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Uneven Cell Suspension: Failure to create a single-cell suspension before seeding can lead to clumping and an unequal number of cells per well. Ensure thorough but gentle mixing of the cell suspension before and during plating.[3]
-
Pipetting Technique: Varying pipetting technique can lead to different cell numbers in each well. Use calibrated pipettes and a consistent technique for all wells.
-
-
Pipetting and Reagent Addition:
-
Inaccurate Volumes: Small volume inaccuracies, especially with potent inhibitors, can lead to large differences in effect. Use calibrated pipettes and consider using a multi-channel pipette for adding common reagents to reduce well-to-well timing differences.[2]
-
Inconsistent Mixing: Ensure that all reagents are thoroughly mixed in each well after addition.
-
-
"Edge Effect" and Environmental Factors:
Strategies to Minimize Variability:
| Strategy | Implementation |
| Consistent Cell Seeding | Ensure a single-cell suspension and use calibrated pipettes with consistent technique.[3] |
| Accurate Pipetting | Use calibrated single and multi-channel pipettes. Prepare master mixes for reagents.[2][7] |
| Mitigate Edge Effects | Fill outer wells with sterile liquid and avoid using them for experimental samples.[2][6] |
| Uniform Incubation | Ensure consistent temperature and humidity across the plate during incubation.[3] |
Issue 4: Inconsistent IC50/EC50 Values Across Experiments
Q: My calculated IC50 or EC50 values for the same compound vary significantly between different experimental runs. How can I improve the reproducibility of these values?
A: Variability in IC50/EC50 values is a common challenge and often points to subtle differences in assay conditions between experiments.[4][8] Standardizing all aspects of the protocol is crucial for achieving reproducible results.
Troubleshooting Steps:
-
Standardize Assay Parameters:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range, as cell characteristics can change over time in culture.
-
Reagent Batches: Use the same batches of cells, virus stock, and key reagents (like serum) for a set of comparative experiments.[4] If a new batch must be used, it should be validated against the old batch.
-
Assay Timing: Perform assays at the same time with the same incubation periods.[4]
-
-
Compound-Specific Issues:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in the assay medium. Improperly dissolved compounds can lead to inconsistent effective concentrations.[4] Visually inspect plates for any precipitation.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4]
-
-
Data Analysis and Curve Fitting:
-
Consistent Data Normalization: Use a consistent method for normalizing your data (e.g., relative to virus-only controls and cell-only controls).
-
Appropriate Curve-Fitting Model: Use the same non-linear regression model (e.g., four-parameter logistic regression) for all analyses.
-
Experimental Workflow for Improved Reproducibility:
Caption: A standardized workflow to improve the reproducibility of IC50/EC50 values.
Experimental Protocols
General Protocol for a Luciferase-Based HIV-1 Neutralization Assay
This protocol describes a common method for assessing the neutralizing activity of antibodies or inhibitors using a luciferase reporter virus.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 Env-pseudotyped virus (luciferase reporter)
-
Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
96-well white, solid-bottom culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells, ensuring >95% viability.
-
Seed 1 x 10^4 cells in 100 µL of complete DMEM per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Antibody/Inhibitor Dilution:
-
Perform serial dilutions of the test antibody or inhibitor in a separate dilution plate.
-
-
Neutralization Reaction:
-
In the dilution plate, mix the diluted antibody/inhibitor with an equal volume of diluted virus (pre-titered to yield ~100,000 to 200,000 relative light units, RLU).
-
Incubate the virus-antibody mixture for 1 hour at 37°C.
-
-
Infection:
-
Aspirate the media from the TZM-bl cells seeded on the previous day.
-
Add 100 µL of the virus-antibody mixture to the cells.
-
Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infectivity.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Lysis and Luminescence Reading:
-
After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix well and read the luminescence on a plate reader within 2-10 minutes.
-
-
Data Analysis:
-
Calculate the percent neutralization for each dilution relative to the virus control wells (no antibody/inhibitor).
-
Plot the percent neutralization versus the antibody/inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
MTT Cell Viability Assay Protocol
This protocol is used to assess the cytotoxicity of a compound, which is often run in parallel with an inhibition assay.[9]
Materials:
-
Cells used in the primary inhibition assay
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom culture plates
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]
-
HIV Life Cycle and Drug Targets:
Caption: Key stages of the HIV life cycle and the corresponding classes of antiretroviral inhibitors.
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. goldbio.com [goldbio.com]
- 8. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vitro Bioavailability of Benzylated Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro bioavailability of benzylated peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with benzylated peptides.
Issue 1: Low Aqueous Solubility of Benzylated Peptide
Question: My benzylated peptide shows poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?
Answer: The introduction of a benzyl (B1604629) group increases the hydrophobicity of a peptide, which can significantly decrease its aqueous solubility.[1][2] Here are several strategies to address this issue:
Troubleshooting Steps:
-
pH Adjustment:
-
Determine the isoelectric point (pI) of your peptide. Solubility is typically lowest at the pI.
-
Adjust the pH of the buffer to be at least 2 units above or below the pI to increase the net charge of the peptide, thereby improving its interaction with water.[2]
-
For peptides with a net positive charge (basic peptides), try dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your assay buffer.
-
For peptides with a net negative charge (acidic peptides), a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) can be used for initial dissolution.
-
-
Use of Co-solvents:
-
For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent is often necessary.[3]
-
Commonly used co-solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724).
-
Protocol: First, dissolve the peptide in a minimal volume of the organic solvent. Then, slowly add the aqueous buffer to the peptide solution while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your in vitro assay and does not affect cell viability.
-
-
Formulation Strategies:
-
Incorporate solubilizing excipients in your formulation. These can include cyclodextrins, which can encapsulate the hydrophobic benzyl group, or non-ionic surfactants like polysorbates (e.g., Tween 80).
-
Table 1: Recommended Solvents for Benzylated Peptides Based on Net Charge
| Net Charge of Peptide | Primary Solvent to Try | Secondary Solvent/Strategy |
| Positive (Basic) | Sterile Distilled Water | 10% Acetic Acid |
| Negative (Acidic) | Sterile Distilled Water | 0.1% Ammonium Hydroxide |
| Neutral/Hydrophobic | Minimal DMSO/DMF, then dilute | Buffer containing solubilizing agents |
Issue 2: High Enzymatic Degradation of Benzylated Peptide in In Vitro Assays
Question: My benzylated peptide is rapidly degrading in my cell-based assays or when incubated with plasma/tissue homogenates. How can I improve its stability?
Answer: While benzylation can sometimes sterically hinder enzyme access, peptides are generally susceptible to degradation by proteases present in biological matrices.[4][5] Here’s how to troubleshoot this:
Troubleshooting Steps:
-
Incorporate Protease Inhibitors:
-
Add a cocktail of protease inhibitors to your in vitro assay medium. This is particularly important when working with cell lysates, plasma, or tissue homogenates.
-
-
Structural Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at or near the cleavage sites can significantly reduce enzymatic degradation.[4][6]
-
N-methylation: Methylation of the amide nitrogen in the peptide backbone can increase resistance to proteases.[7]
-
Cyclization: A cyclic peptide structure is generally more resistant to exonucleases.[2][4]
-
-
Use of Enzyme-Deficient Matrices:
-
If possible, use heat-inactivated serum or plasma to reduce enzymatic activity.
-
For intestinal stability studies, consider using specific enzyme solutions (e.g., pepsin, trypsin) rather than complex intestinal fluids to pinpoint the source of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of benzylation on a peptide's bioavailability?
A1: Benzylation, the addition of a benzyl group, primarily increases the lipophilicity of a peptide. This can have a dual effect on bioavailability. On one hand, increased lipophilicity can enhance membrane permeability and cellular uptake.[8] On the other hand, it often leads to decreased aqueous solubility, which can be a significant hurdle for formulation and administration in in vitro assays.[1][2]
Q2: Which in vitro model is best for assessing the permeability of my benzylated peptide?
A2: The Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption of drugs.[9][10] Given that benzylation increases hydrophobicity, a characteristic that often favors transcellular transport, the Caco-2 model is highly suitable. It provides a cell monolayer with tight junctions and expresses relevant transporters and enzymes found in the human intestine.[9] For higher throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful preliminary tool to assess passive diffusion.
Q3: My benzylated peptide shows low permeability in the Caco-2 assay. What are the possible reasons and solutions?
A3: Low permeability of a hydrophobic peptide in a Caco-2 assay can be due to several factors:
-
Poor Solubility in the Donor Compartment: If the peptide is not fully dissolved, its effective concentration for transport is lower than expected. Refer to the troubleshooting guide for solubility enhancement.
-
Non-specific Binding: Hydrophobic peptides can bind to the plastic of the assay plates, reducing the amount of peptide available for transport.[11] Adding Bovine Serum Albumin (BSA) to the receiver compartment can help mitigate this.[11]
-
Efflux by Transporters: The peptide might be a substrate for efflux pumps like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively transport compounds back into the apical (donor) side.[10] Running the assay with a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a factor.[10]
Q4: How can I assess the metabolic stability of my benzylated peptide in vitro?
A4: The metabolic stability can be evaluated by incubating the peptide with various biological matrices and monitoring its disappearance over time.[12]
-
Plasma Stability: Incubate the peptide in fresh plasma (e.g., human, rat) and quantify the remaining peptide at different time points.
-
Hepatic Stability: Use liver microsomes or S9 fractions to assess metabolism by liver enzymes.[12][13] Hepatocytes can provide a more comprehensive picture of both Phase I and Phase II metabolism.[13]
-
Gastrointestinal Stability: Incubate the peptide with simulated gastric fluid (SGF) or simulated intestinal fluid (SIF), which contain relevant digestive enzymes like pepsin and pancreatin.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Benzylated Peptides
This protocol is adapted for hydrophobic peptides and includes steps to address common challenges.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity check)
-
Test peptide stock solution (e.g., in DMSO)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER). Values should be >250 Ω·cm².
-
Confirm integrity with a Lucifer yellow leakage test. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solution by diluting the peptide stock into the transport buffer. The final DMSO concentration should be <1%.
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer containing 1% BSA (to reduce non-specific binding) to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the reverse experiment simultaneously to determine the efflux ratio.
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Collect samples as described above.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio > 2 suggests active efflux.
-
-
Table 2: Interpretation of Caco-2 Permeability Results
| Papp (A to B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Test peptide stock solution (e.g., in DMSO)
-
Control compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS for quantification
Methodology:
-
Incubation Preparation:
-
Prepare a master mix containing HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Prepare the test peptide solution by diluting the stock in phosphate buffer to the desired concentration (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM-peptide mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the remaining parent peptide.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) and intrinsic clearance (Clint):
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. resolian.com [resolian.com]
- 12. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. bioivt.com [bioivt.com]
Technical Support Center: Cytotoxicity Assessment of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a selective inhibitor of HIV-1. The following information addresses common issues and provides standardized protocols for robust and reproducible cytotoxicity evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cytotoxicity assay results for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). What are the potential causes?
High variability in cytotoxicity assays is a common issue. Several factors could be contributing to this:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and careful pipetting.
-
Peptide Solubility and Stability: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) may have specific solubility requirements. Incomplete dissolution or precipitation of the peptide in culture media can cause inconsistent concentrations. It is also crucial to assess the peptide's stability in the culture medium over the experiment's duration.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to the peptide. Regular testing for contamination is recommended.
-
Edge Effects on Assay Plates: Evaporation from the outer wells of a microplate can concentrate the peptide and media components, leading to skewed results. It is advisable to not use the outermost wells for critical measurements or to ensure proper humidification.
Q2: Which cytotoxicity assay is most appropriate for evaluating [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?
The choice of assay depends on the anticipated mechanism of cell death. Since this peptide is designed to interact with cell surface receptors, initial assessments often include:
-
Membrane Integrity Assays: Assays like the Lactate (B86563) Dehydrogenase (LDH) release assay are suitable for detecting necrosis or late apoptosis where the cell membrane is compromised.
-
Metabolic Viability Assays: Assays such as MTT or MTS measure the metabolic activity of a cell population, which is a good indicator of overall cell health and viability.
-
Apoptosis Assays: To investigate if the peptide induces programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. This can distinguish between early apoptotic, late apoptotic, and necrotic cells.
It is often recommended to use a combination of assays to obtain a comprehensive understanding of the peptide's cytotoxic profile.
Q3: At what concentration should I test [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?
It is known that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can inhibit HIV-1 cell fusion at a concentration of 25 μM.[1] For cytotoxicity testing, it is advisable to use a broad range of concentrations both above and below this functionally active concentration. A typical starting range could be from 0.1 µM to 100 µM, with serial dilutions. This will help in determining the 50% cytotoxic concentration (CC50) or the half-maximal inhibitory concentration (IC50) for cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal or Insufficient Sensitivity in Assay | The chosen assay may not be optimal for the peptide's mechanism of action. | Try an alternative assay that measures a different aspect of cell health (e.g., switch from a metabolic assay to a membrane integrity assay). |
| The timing of the assay is not aligned with the cytotoxic event. | Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint for measuring cytotoxicity. | |
| High Background Signal in LDH Assay | Serum in the culture medium contains LDH, leading to a high background. | Use a low-serum medium during the peptide treatment or perform a medium-only background subtraction. |
| Rough handling of cells during seeding or treatment. | Handle cells gently to avoid premature lysis. | |
| Unexpected Cell Death in Negative Control | Solvent toxicity (e.g., from DMSO used to dissolve the peptide). | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control. |
| Poor cell health prior to the experiment. | Use cells at a low passage number and ensure they are in the logarithmic growth phase. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) as specific experimental cytotoxicity data is not publicly available. Researchers should generate their own data based on their specific cell lines and experimental conditions.
Table 1: Cell Viability (MTT Assay)
| Peptide Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 5 | 95 ± 3.8 |
| 10 | 91 ± 4.2 |
| 25 | 85 ± 6.3 |
| 50 | 62 ± 5.9 |
| 100 | 35 ± 7.1 |
Table 2: Membrane Integrity (LDH Release Assay)
| Peptide Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 5 ± 1.2 |
| 1 | 6 ± 1.5 |
| 5 | 8 ± 2.1 |
| 10 | 12 ± 2.5 |
| 25 | 18 ± 3.3 |
| 50 | 45 ± 4.8 |
| 100 | 78 ± 6.2 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Peptide Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Live Cells |
| 0 (Control) | 2.1 | 1.5 | 96.4 |
| 25 | 8.7 | 4.2 | 87.1 |
| 50 | 25.3 | 15.1 | 59.6 |
| 100 | 40.1 | 38.6 | 21.3 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
Appropriate cell line (e.g., TZM-bl)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the peptide in culture medium.
-
Remove the old medium and add 100 µL of the peptide dilutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
96-well cell culture plates
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
Appropriate cell line
-
Complete cell culture medium (low serum recommended)
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells as described for the MTT assay.
-
Treat cells with serial dilutions of the peptide. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the provided formula in the kit's manual.
-
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well cell culture plates
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
Appropriate cell line
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of the peptide. Include an untreated control.
-
Incubate for the chosen time period.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: General workflow for assessing peptide cytotoxicity.
Caption: Potential signaling pathway for peptide-induced apoptosis.
References
long-term stability of frozen [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of frozen solutions of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). The following question-and-answer-based guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)?
A1: For long-term storage, the peptide should be stored in its lyophilized form at -20°C or preferably -80°C in a desiccated environment.[1][2] Lyophilized peptides are significantly more stable than their counterparts in solution as the absence of water minimizes hydrolysis and microbial growth.[2] When stored under these conditions, the lyophilized powder can be stable for months to years.[2][3]
Q2: I need to work with the peptide in solution. What are the best practices for storing frozen aliquots?
A2: Once reconstituted, peptide solutions are less stable.[4] To maximize longevity, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] These aliquots should be flash-frozen and stored at -20°C for short-to-medium term (weeks to a few months) or at -80°C for longer-term storage (up to a year).[5] Using a frost-free freezer is not recommended due to temperature fluctuations during defrost cycles.[3]
Q3: What is the optimal pH and buffer for reconstituting and storing this peptide?
A3: The optimal pH for storing peptide solutions is generally between 5 and 7.[4] A slightly acidic pH can help to minimize degradation pathways such as deamidation. For reconstitution, sterile, dilute (0.1%) acetic acid or a standard buffer like phosphate-buffered saline (PBS) at a pH of ~7.0-7.4 can be suitable, but the final choice depends on the experimental requirements. Avoid buffers containing primary amines, like Tris, if they might interfere with your downstream applications.[6]
Q4: Which amino acids in [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) are most susceptible to degradation in solution?
A4: The peptide sequence contains Cysteine (as Cys(Bzl)) and Glutamic acid (as Glu(OBzl)), along with other residues like Glutamine (Gln). Peptides containing Cysteine, even when protected, can be susceptible to oxidation.[3] Glutamine and Asparagine are prone to deamidation. While the Glutamic acid at position 85 is protected, the Glutamine at position 89 could be a site of instability.
Q5: How do the benzyl (B1604629) protecting groups (Bzl and OBzl) affect the peptide's stability and handling?
A5: The benzyl (Bzl) group on Cysteine and the benzyl ester (OBzl) on Glutamic acid are bulky and hydrophobic. This increased hydrophobicity can make the peptide more prone to aggregation and precipitation in aqueous solutions, a common cause of poor solubility.[7] It may be necessary to use a small amount of an organic solvent like DMSO or DMF to aid dissolution, but solutions containing DMSO should generally not be stored long-term.[3]
Troubleshooting Guides
Issue 1: Peptide solution appears cloudy or shows precipitation after thawing.
| Potential Cause | Troubleshooting Steps |
| Aggregation | The hydrophobic nature of the Cys(Bzl) and Glu(OBzl) groups can promote aggregation.[7] Try gentle vortexing or brief sonication in a water bath to redissolve the peptide. Avoid excessive heating. |
| Poor Solubility | The initial peptide concentration may be too high for the chosen buffer. Try diluting the sample with the recommended buffer. For future preparations, consider dissolving the peptide in a minimal amount of an organic solvent like DMSO before adding the aqueous buffer. |
| Freeze-Thaw Damage | Repeated freeze-thaw cycles can lead to aggregation and degradation.[4] Always prepare single-use aliquots to minimize this effect. |
| Buffer pH Shift | Freezing can cause shifts in the pH of some buffer systems, which can affect peptide solubility. Ensure you are using a buffer known to be stable upon freezing. |
Issue 2: Loss of biological activity in a functional assay (e.g., gp120 binding).
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | The peptide may have degraded due to improper storage (e.g., prolonged storage at 4°C, multiple freeze-thaw cycles). Use a fresh aliquot stored at -80°C. |
| Oxidation | The Cys(Bzl) residue may have undergone oxidation. When preparing solutions, consider using degassed buffers to minimize oxygen exposure.[3] |
| Deamidation | The Gln residue could have deamidated, altering the peptide's structure and charge. This is more likely with prolonged storage or at non-optimal pH. |
| Adsorption to Vials | Hydrophobic peptides can adsorb to the surface of plastic vials, reducing the effective concentration.[8] Consider using low-adsorption polypropylene (B1209903) or glass vials. |
Data Presentation: Stability of Frozen Peptide Solutions
The following tables present hypothetical stability data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) solutions to illustrate expected trends. Note: This is illustrative data. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Effect of Storage Temperature on Peptide Purity (%)
Purity assessed by a stability-indicating HPLC-UV method at 220 nm. Peptide concentration: 1 mg/mL in PBS, pH 7.2.
| Storage Duration | Purity at 4°C | Purity at -20°C | Purity at -80°C |
| Initial (Time 0) | 98.5% | 98.5% | 98.5% |
| 1 Month | 91.2% | 97.8% | 98.4% |
| 3 Months | 78.5% | 96.5% | 98.2% |
| 6 Months | Not Recommended | 94.1% | 97.9% |
| 12 Months | Not Recommended | 89.8% | 97.5% |
Table 2: Impact of Freeze-Thaw Cycles on Peptide Purity and Activity
Peptide at 1 mg/mL in PBS, pH 7.2, stored at -20°C between cycles.
| Number of Freeze-Thaw Cycles | Purity (%) | Relative Biological Activity (%) |
| 0 (Initial) | 98.5% | 100% |
| 1 | 98.1% | 99% |
| 3 | 95.3% | 92% |
| 5 | 90.5% | 81% |
| 10 | 79.8% | 65% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.[8][9]
-
Based on the peptide's hydrophobicity, select an appropriate solvent. For [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a small amount of an organic solvent may be needed.
-
Initial Attempt: Add the desired volume of sterile, cold buffer (e.g., PBS, pH 7.2) or 0.1% acetic acid to the vial to achieve the target concentration (e.g., 1-5 mg/mL).
-
If solubility is poor: Add a minimal volume of DMSO (e.g., 10-20 µL) to the lyophilized powder and gently swirl to dissolve. Then, slowly add the aqueous buffer dropwise to the desired final volume.
-
-
Gently vortex or sonicate in a cool water bath if necessary to ensure complete dissolution.[9]
-
Immediately aliquot the stock solution into single-use, low-adsorption vials.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and transfer to -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to assess the purity of the peptide and detect degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the peptide from potential impurities. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-27 min: 60% to 90% B
-
27-30 min: Hold at 90% B
-
30-32 min: 90% to 20% B
-
32-37 min: Hold at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of the peptide at a known concentration (e.g., 0.5 mg/mL).
-
Thaw a frozen aliquot of the stability sample.
-
Inject the standard and the sample.
-
Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, multiplied by 100.
-
Protocol 3: HIV-1 gp120 Binding Inhibition Assay (ELISA-based)
This bioassay determines the functional activity of the peptide by measuring its ability to block the interaction between CD4 and the HIV-1 envelope protein gp120.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with recombinant human CD4 protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Peptide Incubation: Prepare serial dilutions of the [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide (both a reference standard and the stability sample). Add the dilutions to the wells and incubate for 1 hour at room temperature.
-
gp120 Addition: Without washing, add a constant, predetermined concentration of biotinylated recombinant HIV-1 gp120 to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each peptide concentration and determine the IC₅₀ value. Compare the IC₅₀ of the stability sample to the reference standard to determine relative biological activity.
Visualizations
References
- 1. Characterization of GP120 binding to CD4 and an assay that measures ability of sera to inhibit this binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides | Semantic Scholar [semanticscholar.org]
Technical Support Center: Tackling Non-Specific Binding in Peptide Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding (NSB) in your peptide inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in peptide inhibitor experiments?
A: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. In the context of peptide inhibitor experiments, this means your peptide inhibitor may bind to unintended targets, such as the walls of your assay plate, other proteins in your sample, or the detection antibody itself.[1][2][3] This can lead to inaccurate results, including high background signals, reduced assay sensitivity, and false positives, ultimately compromising the reliability of your data.[1][4]
Q2: What are the common causes of non-specific binding for peptides?
A: Peptides can be particularly susceptible to non-specific binding due to their diverse physicochemical properties.[5] The primary causes of NSB are:
-
Hydrophobic Interactions: Hydrophobic regions of a peptide can interact with plastic surfaces of labware (e.g., microplates, pipette tips).[6][7]
-
Electrostatic Interactions: Charged amino acid residues in a peptide can interact with charged surfaces or molecules.[2][6][8]
-
Hydrogen Bonding and Van der Waals Forces: These weaker forces can also contribute to non-specific interactions.[6]
-
Conformational Changes: Peptides can change their shape upon binding to a surface, which can further strengthen the non-specific adhesion.
Q3: How can I proactively prevent non-specific binding in my experiments?
A: A proactive approach is the best defense against NSB. Key strategies include:
-
Proper Material Selection: Use low-binding microplates and pipette tips. In some cases, glass or specially coated plates may be preferable to standard polystyrene.[5]
-
Buffer Optimization: The composition of your buffer is critical. Consider adjusting the pH, ionic strength, and including additives.[6][8]
-
Use of Blocking Agents: Incorporate blocking agents into your assay buffers to saturate non-specific binding sites.[4][9][10]
-
Peptide Modification: In some cases, modifying the peptide sequence to reduce hydrophobicity or charge can be an effective strategy.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving NSB issues in your experiments.
Issue 1: High Background Signal in an ELISA-based Assay
High background can obscure the specific signal from your peptide inhibitor.
Troubleshooting Steps:
-
Inadequate Washing: Insufficient washing is a common cause of high background. Increase the number of wash steps and the soaking time between washes.[11]
-
Ineffective Blocking: Your blocking buffer may not be optimal. Experiment with different blocking agents or increase the blocking incubation time.[11][12] A combination of a protein-based blocker and a non-ionic detergent is often highly effective.[7]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other components in the assay. Run appropriate controls to test for this.
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody concentration.[12]
Issue 2: Inaccurate Kinetic Data in Surface Plasmon Resonance (SPR) Experiments
Non-specific binding of the analyte to the sensor surface can lead to an overestimation of the binding affinity.[13]
Troubleshooting Steps:
-
Optimize the Running Buffer: Supplement your running buffer with additives like bovine serum albumin (BSA), polyethylene (B3416737) glycol (PEG), or a non-ionic surfactant (e.g., Tween 20) to minimize NSB.[6][13][14]
-
Surface Blocking: Ensure the sensor chip surface is adequately blocked after ligand immobilization. Ethanolamine is commonly used for this purpose with amine coupling chemistry.[9][10]
-
Reference Surface: Use an appropriate reference channel to subtract the non-specific binding signal. This could be a blank surface or a surface with an irrelevant immobilized protein.[13][14]
-
Adjust Flow Rate: Optimizing the buffer flow rate can sometimes help reduce non-specific interactions.[9]
Issue 3: Poor Data Quality in Isothermal Titration Calorimetry (ITC)
While ITC is a label-free technique, non-specific binding can still interfere with the accurate measurement of binding thermodynamics.[15]
Troubleshooting Steps:
-
Buffer Matching: Ensure the buffer in the syringe (containing the peptide inhibitor) and the cell (containing the target protein) are identical to avoid artifacts from buffer mismatch.[13]
-
Control Experiments: Perform control titrations, such as injecting the peptide into buffer alone, to quantify any heat of dilution or non-specific interactions with the cell.
-
Optimize Concentrations: The concentrations of the peptide and the target protein are critical. The concentration of the binding partner in the cell should ideally be 10-100 times the expected dissociation constant (Kd).[16]
-
Sample Purity: Ensure high purity of both the peptide inhibitor and the target protein to avoid side reactions that could be misinterpreted as binding events.
Data Presentation: Effectiveness of Common Blocking Agents
The following table summarizes the typical effectiveness of various blocking agents in reducing non-specific binding. The actual percentage reduction will vary depending on the specific assay conditions.[7]
| Blocking Agent | Typical Concentration | Estimated Reduction in NSB | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% | 50 - 80% | A widely used and effective general protein blocker.[7][17] |
| Non-fat Dry Milk | 1 - 5% | 60 - 85% | Cost-effective, but may interfere with certain antibody-based or biotin-avidin systems.[7][17] |
| Normal Serum | 5 - 10% | 70 - 90% | Particularly effective in blocking Fc receptor-mediated binding in immunoassays.[7][18] |
| Tween-20 | 0.05 - 0.1% | 40 - 70% | A non-ionic detergent that reduces hydrophobic interactions; often used in combination with a protein blocker.[7][11] |
| BSA + Tween-20 | 1% BSA + 0.05% Tween-20 | 80 - 95% | A combination of a protein and a detergent is often the most effective strategy.[7] |
| Fish Gelatin | 0.1 - 1% | 60 - 80% | A good alternative to bovine-derived products, with low cross-reactivity with mammalian antibodies.[17] |
| Polyethylene Glycol (PEG) | 1 - 5% | 50 - 75% | A synthetic polymer that can be useful in experiments requiring low protein content.[17] |
Experimental Protocols
Protocol 1: General ELISA Protocol to Minimize Non-Specific Binding
This protocol provides a framework for a standard ELISA with an emphasis on steps to reduce NSB.
-
Coating: Coat a high-binding microplate with the target protein at the optimal concentration in a suitable buffer (e.g., PBS or carbonate-bicarbonate buffer). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Washing: Repeat the washing step as in step 2.
-
Peptide Inhibitor Incubation: Add your peptide inhibitor, diluted in a buffer containing a low concentration of a blocking agent (e.g., 0.1% BSA and 0.05% Tween-20 in PBS), to the wells. Incubate for the desired time and temperature.[7]
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells 5 times with wash buffer.
-
Detection: Add the substrate and measure the signal according to the manufacturer's instructions.
Protocol 2: SPR Experimental Setup for Analyzing Peptide Inhibitors
This protocol outlines the key steps for an SPR experiment, focusing on minimizing NSB.
-
Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Surface Deactivation: Deactivate any remaining active esters on the surface by injecting a blocking agent like ethanolamine.[9]
-
System Equilibration: Equilibrate the system with running buffer (e.g., HBS-EP+) supplemented with a blocking agent such as 0.1% BSA and 0.05% Tween 20.
-
Analyte Injection: Inject a series of concentrations of the peptide inhibitor (analyte) over the ligand-immobilized surface and a reference surface.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the ligand (e.g., a low pH glycine (B1666218) solution or a high salt solution).[13]
-
Data Analysis: Subtract the signal from the reference channel from the signal from the ligand channel to correct for bulk refractive index changes and non-specific binding. Fit the corrected sensorgrams to a suitable binding model to determine kinetic parameters.
Visualizations
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. nicoyalife.com [nicoyalife.com]
- 7. benchchem.com [benchchem.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 18. biocompare.com [biocompare.com]
impact of serum on [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HIV entry inhibitor, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). This peptide analog is designed to block the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target cells, thereby preventing viral entry and subsequent infection.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected inhibitory activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in my cell-based assay containing serum?
A: The presence of serum, typically fetal bovine serum (FBS) or human serum, in cell culture media can significantly impact the stability and activity of the peptide. Serum contains a variety of proteases that can degrade the peptide, reducing its effective concentration over the course of the experiment. While the benzyl (B1604629) modifications on cysteine (Cys) and glutamic acid (Glu) are intended to enhance stability compared to the unmodified peptide, degradation can still occur.
Q2: How can I determine if serum is degrading my peptide?
A: You can perform a serum stability assay. This involves incubating the peptide in serum for various time points and then analyzing the amount of intact peptide remaining. Common analytical methods for this include High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to the intact peptide over time indicates degradation.
Q3: What are some common troubleshooting steps if I suspect serum-induced degradation of the peptide?
A: If you suspect serum is affecting your results, consider the following:
-
Reduce Serum Concentration: If your cell line permits, try reducing the serum concentration in your culture medium.
-
Use Heat-Inactivated Serum: Heat inactivation can denature some, but not all, proteases. Ensure you use a consistent batch of serum for your experiments to minimize variability.
-
Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help reduce peptide degradation. However, you must first verify that the inhibitors do not interfere with your assay or cell health.
-
Increase Peptide Concentration or Frequency of Dosing: To counteract degradation, you may need to use a higher initial concentration of the peptide or replenish it during the experiment.
Q4: My peptide is showing poor solubility in my assay buffer. What can I do?
A: Poor solubility can lead to inaccurate concentrations and reduced activity. Ensure you are using the recommended solvent for initial stock preparation (e.g., DMSO). When diluting into your final assay buffer, do so gradually and vortex to ensure complete dissolution. If solubility issues persist, a solubility test to determine the optimal buffer and pH may be necessary.
Q5: I am seeing high variability in my results between experiments. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Serum Batches: Different lots of serum can have varying levels of proteolytic activity. It is recommended to use a single, pre-tested batch for a set of experiments.
-
Peptide Handling: Avoid repeated freeze-thaw cycles of your peptide stock solution, as this can lead to degradation. Aliquot the stock into single-use vials.
-
Assay Conditions: Ensure consistent cell densities, incubation times, and other experimental parameters.
Data Presentation
The following table provides an illustrative example of how the inhibitory activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) might be affected by the presence of serum. The half-maximal inhibitory concentration (IC50) is expected to increase in the presence of serum due to proteolytic degradation of the peptide.
Table 1: Illustrative Inhibitory Activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in the Presence and Absence of 10% Fetal Bovine Serum (FBS)
| Condition | IC50 (µM) |
| Serum-Free Medium | 15.2 ± 1.8 |
| Medium with 10% FBS | 42.5 ± 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Serum Stability Assay of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) using RP-HPLC
This protocol outlines a method to assess the stability of the peptide in human serum.
1. Materials and Reagents:
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
RP-HPLC system with a C18 column
2. Procedure:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum and PBS (as a control) to a final peptide concentration of 100 µM.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube.
-
To stop the enzymatic reaction, precipitate the serum proteins by adding two volumes of ACN with 1% TFA.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).
-
Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the 0-hour time point.
Visualizations
Diagram 1: Experimental Workflow for Serum Stability Assay
Caption: Workflow for assessing peptide stability in serum.
Diagram 2: Signaling Pathway of HIV-1 Entry and Inhibition by [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
Caption: HIV entry pathway and its inhibition.
Validation & Comparative
A Comparative Guide to Benzylated vs. Non-Benzylated CD4 (81-92) Peptides for Researchers
For researchers and professionals in drug development and immunology, understanding the impact of chemical modifications on peptide function is paramount. This guide provides an objective comparison of benzylated and non-benzylated forms of the CD4 (81-92) peptide, a sequence of interest in HIV research. The focus is on the profound influence of benzylation on biological activity, supported by available experimental data and detailed methodologies for further investigation.
The native, non-benzylated CD4 (81-92) peptide is biologically inactive in the context of HIV inhibition. However, the introduction of benzyl (B1604629) groups dramatically alters its conformation and confers potent antiviral properties.[1][2][3] This comparison elucidates these differences to inform future research and development.
Quantitative Data Summary
The primary functional difference observed between the two peptide forms lies in their ability to inhibit HIV-1 entry into host cells. Non-benzylated peptides are inactive, while benzylated derivatives show significant inhibitory effects.[1][2]
| Parameter | Non-Benzylated CD4 (81-92) | Benzylated CD4 (81-92) |
| HIV-1 Syncytium Formation Inhibition | Inactive at concentrations up to 300 µM[4] | IC₅₀ in the range of 30-50 µM[5] |
| gp120-CD4 Binding Inhibition | Inactive[1][2] | Potent, noncompetitive inhibitor[6] |
| HIV-1 Infection Inhibition | Inactive[1][2] | Potent inhibitor[1][2][7] |
| Property | Non-Benzylated CD4 (81-92) | Benzylated CD4 (81-92) |
| Solubility | Generally soluble in aqueous buffers. | Solubility can be variable; some highly substituted versions may be insoluble in assay buffers.[4] |
| Stability | Susceptible to proteolytic degradation. | Benzylation can increase resistance to proteolysis (a general property of such modifications). |
| Conformation | Adopts a random coil structure in solution.[8][9] | Exhibits a distinct, more constrained conformation in solution due to the bulky benzyl groups.[1][8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols relevant to the study of these peptides.
Peptide Synthesis and Purification
1. Solid-Phase Peptide Synthesis (SPPS):
-
Principle: Peptides are synthesized by sequentially adding amino acids to a growing chain attached to a solid resin support.
-
Protocol for Non-Benzylated CD4 (81-92):
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the CD4 (81-92) sequence (TYICEVEDQKEE).
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
-
Proposed Protocol for Benzylated CD4 (81-92):
-
The biologically active form is a di-benzylated derivative.[9] While the exact synthesis is complex as it was initially discovered as a synthesis by-product, a rational approach would involve using commercially available benzylated amino acid precursors during SPPS. For instance, to obtain a peptide dibenzylated at Cysteine-84 and Glutamate-85, one would incorporate Fmoc-Cys(Bzl)-OH and Fmoc-Glu(OBzl)-OH at the respective steps in the synthesis cycle.
-
2. Peptide Purification by Reversed-Phase HPLC (RP-HPLC):
-
Principle: Peptides are separated based on their hydrophobicity. The crude peptide is loaded onto a C18 column, and a gradient of increasing organic solvent is used to elute the peptides, with more hydrophobic peptides eluting later.
-
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water).
-
Column: Use a preparative C18 RP-HPLC column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% acetonitrile with 0.1% TFA.
-
-
Gradient: Run a linear gradient from low %B to high %B over a set time (e.g., 5% to 65% B over 60 minutes).
-
Detection: Monitor the elution profile at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain a purified peptide powder.
-
Immunological Assays
Note: There is a significant lack of published data on the direct interaction of benzylated or non-benzylated CD4 (81-92) peptides with MHC class II molecules and their subsequent effect on T-cell activation. The following are generalized protocols that could be employed for such investigations.
1. MHC Class II Binding Assay (Fluorescence Polarization-Based Competition):
-
Principle: This assay measures the ability of a test peptide to compete with a known high-affinity, fluorescently labeled peptide for binding to a soluble, purified MHC class II molecule. A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test peptide.
-
Protocol:
-
Reagents: Soluble recombinant MHC class II molecules, a high-affinity fluorescently labeled probe peptide, and the test peptides (benzylated and non-benzylated CD4 81-92).
-
Incubation: In a microplate, combine a fixed concentration of the MHC-II molecule and the fluorescent probe peptide with serial dilutions of the unlabeled test peptide.
-
Equilibration: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Analysis: Plot the fluorescence polarization values against the concentration of the test peptide. Calculate the IC₅₀ value, which is the concentration of the test peptide required to inhibit 50% of the fluorescent probe's binding. A lower IC₅₀ indicates a higher binding affinity.
-
2. T-Cell Activation Assay (IFN-γ ELISpot):
-
Principle: The ELISpot assay quantifies the number of T cells that secrete a specific cytokine (e.g., IFN-γ) in response to antigenic stimulation.
-
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a donor and resuspend them in culture medium.
-
Stimulation: Add the PBMCs to the coated plate along with the test peptides (benzylated and non-benzylated CD4 81-92) at various concentrations. Include a positive control (e.g., PHA) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase.
-
Add a substrate (e.g., BCIP/NBT) to develop colored spots. Each spot represents a cytokine-secreting cell.
-
-
Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the frequency of peptide-specific T cells.
-
Mandatory Visualizations
References
- 1. Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Institute of Chemistry, Academia Sinica--Ding-Kwo Chang [chem.sinica.edu.tw]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic CD4 Peptide Derivatives That Inhibit HIV Infection and Cytopathicity [ouci.dntb.gov.ua]
- 8. ORCID [orcid.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HIV Entry Inhibitors: Focus on [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
For Researchers, Scientists, and Drug Development Professionals
The entry of the human immunodeficiency virus (HIV) into host cells is a complex, multi-step process that presents several key targets for antiretroviral therapy. This guide provides a comparative overview of various HIV entry inhibitors, with a special focus on the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a derivative of the CD4 molecule. We will delve into its mechanism of action and compare its performance with other established and investigational HIV entry inhibitors, supported by available experimental data and detailed methodologies.
The HIV-1 Entry Cascade: A Battlefield for Inhibitors
HIV-1 entry into a target T-cell is a cascade of molecular interactions. It begins with the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor. This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor leads to further conformational changes, culminating in the exposure of the gp41 fusion peptide, which inserts into the host cell membrane and mediates the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.[1][2] Entry inhibitors are designed to disrupt one or more of these critical steps.[3][4]
Mechanism of Action: How They Stop the Virus at the Gate
HIV entry inhibitors can be broadly categorized based on the stage of the entry process they target:
-
Attachment Inhibitors: These agents prevent the initial interaction between the viral gp120 and the host cell's CD4 receptor.
-
Coreceptor Antagonists: These molecules block the interaction between gp120 and the CCR5 or CXCR4 coreceptors.
-
Fusion Inhibitors: These inhibitors interfere with the conformational changes in gp41 that are necessary for membrane fusion.
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) falls into the category of attachment inhibitors. As a synthetic peptide corresponding to residues 81 through 92 of the CD4 molecule, it is designed to mimic a portion of the natural receptor. By doing so, it competitively blocks the interaction between HIV-1's gp120 and the host cell's CD4 molecules, thereby inhibiting viral infection and cell-to-cell fusion.[5][6] Benzylated derivatives of these CD4-based peptides have shown to be effective inhibitors of HIV-1-induced cell fusion and infection in vitro.[6]
Comparative Efficacy of HIV Entry Inhibitors
The following table summarizes the key characteristics and available efficacy data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and other representative HIV entry inhibitors. It is important to note that direct head-to-head comparative studies are limited, and inhibitory concentrations can vary depending on the viral strain and the specific experimental assay used.
| Inhibitor Class | Example Compound | Target | Mechanism of Action | Reported IC50/EC50 |
| Attachment Inhibitor | [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | CD4 Binding Site on gp120 | Blocks the interaction between gp120 and the CD4 receptor. | Can completely inhibit fusion at 25 µM[5] |
| Attachment Inhibitor | Fostemsavir | gp120 | Binds to gp120, preventing its attachment to the CD4 receptor. | Varies by viral strain |
| CCR5 Antagonist | Maraviroc | CCR5 | Blocks the interaction between gp120 and the CCR5 coreceptor. | Low nanomolar range |
| Fusion Inhibitor | Enfuvirtide (T-20) | gp41 | Binds to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for fusion. | Low nanomolar range |
| Post-attachment Inhibitor | Ibalizumab | CD4 | A monoclonal antibody that binds to domain 2 of CD4, interfering with post-attachment steps required for viral entry.[1] | Varies by viral strain |
Experimental Protocols
The evaluation of HIV entry inhibitors relies on a variety of in vitro assays. Below are outlines of common experimental protocols used to determine the efficacy of these compounds.
HIV-1 Env-Pseudotyped Virus Neutralization Assay
This assay is a common and safe method to screen for entry inhibitors. It utilizes replication-defective viral particles that have the HIV-1 envelope proteins on their surface but contain a reporter gene (e.g., luciferase or green fluorescent protein) in place of the viral genome.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are cultured in appropriate media.
-
Virus Preparation: HIV-1 Env-pseudotyped viruses are produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope protein of interest and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains the luciferase reporter gene.[7]
-
Neutralization Assay:
-
Serial dilutions of the inhibitor are prepared in a 96-well plate.
-
A fixed amount of pseudovirus is added to each well and incubated with the inhibitor for a specified time (e.g., 1 hour) at 37°C.
-
Target cells are then added to the wells.
-
The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.[7]
-
-
Data Analysis:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value (the concentration of inhibitor required to inhibit viral entry by 50%) is determined by fitting the data to a dose-response curve.
-
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope proteins with cells expressing the CD4 receptor and coreceptors.
Experimental Workflow:
Detailed Steps:
-
Cell Lines: Two cell lines are required:
-
Effector cells: Typically, a cell line (e.g., CHO or 293T) is transfected to express the HIV-1 Env protein (gp120/gp41) on their surface, along with a reporter gene system (e.g., Tat-driven luciferase).
-
Target cells: A cell line (e.g., TZM-bl) that expresses CD4 and the appropriate coreceptors (CCR5 or CXCR4).
-
-
Fusion Assay:
-
Effector and target cells are co-cultured in the presence of varying concentrations of the inhibitor.
-
If fusion occurs, the Tat protein from the effector cell can activate the luciferase gene in the target cell.
-
After a suitable incubation period, the cells are lysed, and luciferase activity is measured.
-
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor is used to calculate the IC50 for fusion inhibition.
Conclusion
The landscape of HIV entry inhibitors is diverse, with multiple compounds targeting different stages of the viral entry process. [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) represents a rational design approach, utilizing a fragment of the primary viral receptor to competitively inhibit attachment. While it has demonstrated in vitro activity, its potency relative to other classes of entry inhibitors, such as the low-nanomolar efficacy of fusion inhibitors and coreceptor antagonists, requires further investigation through direct comparative studies. The experimental protocols outlined provide a framework for such evaluations, which are crucial for the continued development of novel and effective antiretroviral therapies that can combat HIV drug resistance. The synergistic potential of combining entry inhibitors with different mechanisms of action also remains a promising area of research.[8]
References
- 1. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Entry inhibitors and their use in the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with Diverse HIV-1 Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactive potential of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against various strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This peptide, a derivatized analog of the 81-92 region of the human CD4 receptor, has been identified as a potent inhibitor of HIV-1 infection and syncytium formation. Its efficacy across different viral isolates is a critical factor in its potential development as an antiretroviral therapeutic.
Mechanism of Action: Targeting a Conserved Interaction
The primary mechanism of action for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is the inhibition of the initial and essential step of HIV-1 entry into host cells: the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on T-lymphocytes.[1] By mimicking a key binding region of CD4, the peptide competitively blocks this interaction, thereby preventing viral attachment and subsequent membrane fusion. The derivatization of the native peptide sequence with benzyl (B1604629) groups has been shown to be crucial for its enhanced antiviral activity.[2][3]
Performance Comparison: Cross-Reactivity Profile
One study noted that a partially purified S-benzyl-CD4(83-94) peptide mixture, a closely related analog, inhibited HIV-induced cell fusion at a nominal concentration of less than or equal to 32 micromolar.[2] Another report specified that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can completely inhibit syncytium formation at a concentration of 25 μM. However, the specific strains against which this concentration is effective were not detailed in the available abstracts.
The table below summarizes the qualitative findings on the cross-reactive inhibitory activity of derivatized CD4 (81-92) peptides.
| HIV-1 Strain/Isolate(s) | Type of Inhibition Observed | Quantitative Data (IC50/EC50) | Reference |
| Multiple HIV-1 Isolates | Inhibition of cell fusion (syncytium formation) | Nominal concentration of ≤32 µM for a related peptide mix | [2] |
| Four HIV-1 Isolates with "widely variant envelope gene sequences" | Inhibition of in vitro infection | Specific IC50 values not available in abstract | [2][3] |
| General HIV-1 | Complete inhibition of fusion formation | 25 µM | |
| Simian Immunodeficiency Virus (SIV) | Inhibition of cell fusion | Not specified | [2] |
Experimental Protocols
The following is a generalized protocol for a syncytium inhibition assay, a common method to evaluate the anti-HIV-1 activity of compounds like [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
Objective: To determine the concentration at which a test peptide inhibits the fusion of HIV-1 infected cells with uninfected CD4+ cells.
Materials:
-
Cell Lines:
-
A chronically HIV-1 infected cell line that expresses viral envelope glycoproteins (e.g., H9/IIIB).
-
A CD4+ T-lymphocyte cell line susceptible to HIV-1 infection and fusion (e.g., CEM-SS, SupT1).
-
-
Test Compound: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide, serially diluted.
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Plates: 96-well flat-bottom microtiter plates.
-
Microscope: Inverted light microscope for visual inspection of syncytia.
Procedure:
-
Cell Preparation:
-
Culture the infected and uninfected cell lines to optimal density.
-
On the day of the assay, wash and resuspend both cell types in fresh culture medium to a predetermined concentration.
-
-
Assay Setup:
-
Add serial dilutions of the test peptide to the wells of the 96-well plate. Include a "no peptide" control (virus control) and a "no virus" control (cell control).
-
Add the uninfected CD4+ cells to all wells.
-
Add the HIV-1 infected cells to all wells except the cell control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Data Collection:
-
After incubation, visually inspect the wells under an inverted microscope.
-
Count the number of syncytia (multinucleated giant cells containing more than four nuclei) in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus control wells.
-
Determine the 50% inhibitory concentration (IC50), the concentration of the peptide that reduces the number of syncytia by 50%.
-
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of HIV-1 entry inhibition by the CD4-mimetic peptide.
References
- 1. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic CD4 peptide derivatives that inhibit HIV infection and cytopathicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic CD4 Peptide Derivatives That Inhibit HIV Infection and Cytopathicity [ouci.dntb.gov.ua]
Blocking HIV's Entry: A Comparative Analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and Other gp120-CD4 Interaction Inhibitors
A deep dive into the validation of a key peptide inhibitor of HIV-1 entry, this guide provides a comparative analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against a landscape of alternative therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed protocols, and visualizes the underlying biological and experimental frameworks.
The entry of the Human Immunodeficiency Virus (HIV-1) into host T-cells is initiated by the high-affinity interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of T-helper cells. This critical step has long been a prime target for the development of antiviral therapies. Among the diverse strategies to thwart this interaction is the use of synthetic peptides that mimic the binding region of CD4. One such peptide, a derivatized form of the CD4 (81-92) region, specifically [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), has been identified as a potent inhibitor of HIV-1 infection and cell fusion. This guide provides a comprehensive comparison of this peptide with other notable gp120-CD4 interaction blockers, supported by experimental data and detailed methodologies.
Performance Comparison: Quantitative Data
The efficacy of various HIV-1 entry inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in viral entry or cell fusion assays, and their binding affinity (Kd) to gp120. The following tables summarize the available quantitative data for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and a selection of alternative inhibitors.
| Inhibitor Class | Compound | Target | Assay Type | IC50 | Citation |
| CD4-Derived Peptide | [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Analogue (FYIFFVEDQKEEDD) | gp120-CD4 Interaction | Syncytia Formation | 40-50 µM | [1](--INVALID-LINK--) |
| CD4-Derived Peptide | Phenylalanine-substituted CD4(81-92) analogues (FYICFVED, FYICFVEDE) | gp120-CD4 Interaction | Syncytia Formation | 1.2-1.6 µM | [2] |
| CD4 Mimetic Miniprotein | M48-U1 | gp120 Phe-43 Cavity | HIV-1 Pseudovirus Assay | 2 nM | [3][4] |
| Small Molecule CD4 Mimetic | NBD-14204 | gp120 Phe-43 Cavity | HIV-1 Pseudovirus Assay | 0.24-0.9 µM | [5] |
| Small Molecule Attachment Inhibitor | BMS-378806 | gp120 | Single-round Infection Assay | 1-10 nM | [6] |
| Monoclonal Antibody | Ibalizumab | CD4 Domain 2 | In vitro neutralization | Varies by isolate | [7] |
| Soluble CD4 | sCD4 | gp120 | Varies | Varies | [8] |
Experimental Protocols
The validation of gp120-CD4 interaction blockage relies on a set of established in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding
This assay quantifies the ability of an inhibitor to disrupt the binding between gp120 and CD4.
Materials:
-
Recombinant gp120 protein
-
Recombinant soluble CD4 (sCD4)
-
Inhibitor compound (e.g., [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92))
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-CD4 antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant gp120 (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound gp120.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add serial dilutions of the inhibitor compound to the wells. Immediately after, add a constant concentration of sCD4 to all wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound sCD4 and inhibitor.
-
Detection: Add the enzyme-conjugated anti-CD4 antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the sCD4 that is bound to the gp120 on the plate.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the enzyme substrate to the wells and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
HIV-1 Mediated Cell-Cell Fusion (Syncytia Formation) Assay
This assay assesses the ability of an inhibitor to prevent the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process mediated by the gp120-CD4 interaction.
Materials:
-
Effector cell line: Persistently infected with HIV-1 and expressing gp120 on their surface (e.g., H9/IIIB).
-
Target cell line: Uninfected and expressing CD4 (e.g., CEM-SS).
-
Cell culture medium.
-
Inhibitor compound.
-
96-well cell culture plates.
-
Microscope.
Procedure:
-
Cell Preparation: Culture both effector and target cell lines to the appropriate density.
-
Inhibitor Addition: Add serial dilutions of the inhibitor compound to the wells of a 96-well plate.
-
Cell Co-culture: Add a mixture of effector and target cells to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Syncytia Quantification: Observe the wells under a microscope and count the number of syncytia (large, multinucleated cells formed by the fusion of multiple individual cells). A syncytium is typically defined as a cell containing four or more nuclei.
-
Data Analysis: The percentage of inhibition is calculated by comparing the number of syncytia in the presence of the inhibitor to the number in the control wells (no inhibitor).
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: HIV-1 entry pathway and the point of inhibition.
Caption: Workflow for the competitive ELISA.
Caption: Logical flow from mechanism to antiviral effect.
References
- 1. HIV-1 entry inhibitors: an overview. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. CD4 mimetic miniproteins: potent anti-HIV compounds with promising activity as microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. HIV-1 entry inhibitors: recent development and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human immunodeficiency virus type 1 (HIV-1) CD4 receptor and its central role in promotion of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Peptides: A Comparative Efficacy Analysis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20 in HIV-1 Inhibition
For Immediate Release
This guide provides a detailed comparison of the efficacy of two distinct peptide-based HIV-1 entry inhibitors: the CD4-mimetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and the fusion inhibitor T-20 (Enfuvirtide). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
Executive Summary
Both [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20 effectively inhibit HIV-1 entry, but through different mechanisms of action. T-20, a synthetic peptide mimicking a portion of the HIV-1 gp41 transmembrane protein, acts as a fusion inhibitor by preventing the conformational changes necessary for the viral and cellular membranes to merge. In contrast, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a derivative of the CD4 molecule, functions by directly blocking the initial interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.
Available in vitro data suggests a significant difference in the potency of these two peptides. T-20 exhibits inhibitory activity in the nanomolar range, whereas [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) demonstrates efficacy at micromolar concentrations. This indicates that T-20 is substantially more potent in preventing HIV-1 infection in the experimental systems evaluated.
Mechanism of Action
The two peptides target different stages of the HIV-1 entry process, as illustrated in the signaling pathway below.
As depicted, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) acts at the initial binding stage by competing with the CD4 receptor for binding to gp120. T-20 intervenes at a later stage, preventing the gp41-mediated fusion of the viral and cellular membranes.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the in vitro efficacy of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20. It is important to note that these values are derived from different studies and experimental systems, which may not be directly comparable.
| Peptide | Assay Type | Target | Efficacy Metric | Value | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell-Cell Fusion (Syncytium Formation) | HIV-1 induced cell fusion | Complete Inhibition | 25 µM | [1] |
| HIV-1 Infection | HIV-1 p24 expression | Inhibition | Not specified (qualitative) | [2] | |
| T-20 (Enfuvirtide) | Cell-Cell Fusion | HIV-1 IIIB-mediated | IC50 | 28 nM | |
| HIV-1 Infection | HIV-1 IIIB in MT-2 cells | IC50 | 26 nM | ||
| HIV-1 Infection (T-20 resistant strain) | NL4-3(36G)V38A | IC50 | 313 nM | ||
| HIV-1 Infection (T-20 resistant strain) | NL4-3(36G)V38A/N42D | IC50 | 2,646 nM | ||
| HIV-1 Infection (T-20 resistant strain) | NL4-3(36G)V38E/N42S | IC50 | 9,894 nM |
IC50: Half-maximal inhibitory concentration.
The data clearly indicates that T-20 is a significantly more potent inhibitor of HIV-1 than [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in the assays presented, with efficacy in the nanomolar range compared to the micromolar concentration required for the CD4-based peptide.
Experimental Protocols
The efficacy data presented in this guide are typically generated using one of two main types of in vitro assays: HIV-1 pseudovirus neutralization assays or cell-cell fusion assays. The general workflows for these experiments are outlined below.
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of single-round infectious HIV-1 pseudoviruses into target cells.
Protocol Outline:
-
Peptide Preparation: The test peptide is serially diluted to a range of concentrations.
-
Virus-Peptide Incubation: A known amount of HIV-1 pseudovirus is incubated with the diluted peptide for a set period (e.g., 1 hour) at 37°C.
-
Infection: The virus-peptide mixture is then added to target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene).
-
Incubation: The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Readout: The cells are lysed, and the luciferase activity is measured. A reduction in luciferase signal compared to the virus-only control indicates inhibition of viral entry.
-
Data Analysis: The percentage of inhibition is calculated for each peptide concentration, and the IC50 value is determined.
Cell-Cell Fusion (Syncytium Formation) Assay
This assay measures the ability of a compound to prevent the fusion of HIV-1 envelope-expressing cells with CD4-positive target cells, which results in the formation of large, multinucleated cells called syncytia.
Protocol Outline:
-
Cell Preparation: Two cell populations are prepared: effector cells that express the HIV-1 envelope glycoproteins (gp120/gp41) on their surface, and target cells that express the CD4 receptor and co-receptors.
-
Co-culture: The effector and target cells are co-cultured in the presence of various concentrations of the test peptide.
-
Incubation: The co-culture is incubated for a period to allow for cell-cell fusion and the formation of syncytia.
-
Quantification: The number and size of syncytia are quantified, often through microscopy or by using a reporter gene system where fusion activates the expression of a detectable marker (e.g., luciferase or β-galactosidase).
-
Data Analysis: The degree of inhibition of syncytium formation is calculated for each peptide concentration to determine its anti-fusion activity.
Conclusion
Both [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and T-20 represent important classes of peptide-based HIV-1 entry inhibitors. While the CD4-mimetic peptide demonstrates the principle of targeting the initial virus-receptor interaction, the available data suggests that the fusion inhibitor T-20 is a significantly more potent antiviral agent in vitro. The development of T-20 into the FDA-approved drug Enfuvirtide underscores the clinical viability of targeting the HIV-1 fusion process. Further research and development of CD4-mimetic peptides may yet yield compounds with improved potency and pharmacokinetic profiles, potentially offering alternative therapeutic strategies for the management of HIV-1 infection.
References
Synergistic Potential of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with Antiretroviral Agents: A Guide for Researchers
A comprehensive review of existing literature reveals a notable absence of studies investigating the synergistic effects of the HIV-1 entry inhibitor [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in combination with other antiretroviral drugs. While the compound is recognized as a selective inhibitor of HIV-1, its potential to enhance the efficacy of or be enhanced by other therapeutics remains an unexplored area of research. This guide provides an overview of the known mechanism of action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), outlines standard experimental protocols for evaluating drug synergy, and offers a framework for future investigations in this critical area of HIV research.
Mechanism of Action of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic peptide derivative that acts as a selective inhibitor of HIV-1.[1][2] Its primary mechanism involves blocking the initial stage of viral entry into host cells. Specifically, it inhibits viral infection and cell fusion by obstructing the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 molecule on the surface of target immune cells.[1][2] By mimicking a key region of the CD4 receptor, this peptide derivative effectively competes with the host cell receptor, thereby preventing the virus from binding and initiating the fusion process necessary for infection. It has been demonstrated that [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can completely inhibit the formation of syncytia (cell fusion) at a concentration of 25 μM.[1][2]
Caption: Mechanism of HIV-1 entry inhibition.
Evaluating Synergistic Effects: A Methodological Overview
To investigate the potential synergistic, additive, or antagonistic effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with other antiretrovirals, standardized in vitro assays are essential. The "checkerboard" assay is a commonly employed method to assess the efficacy of drug combinations across a range of concentrations.
Experimental Protocol: In Vitro Synergy Testing
-
Cell Culture and Virus Propagation:
-
Maintain a suitable host cell line (e.g., MT-2, HT4-6C, or primary CD4+ T cells) in appropriate culture media.
-
Propagate a laboratory-adapted or clinically isolated strain of HIV-1. Viral stocks should be tittered to determine the tissue culture infectious dose 50 (TCID50).
-
-
Checkerboard Assay Setup:
-
In a 96-well plate, prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) along the rows.
-
Similarly, prepare serial dilutions of a second antiretroviral agent (e.g., a reverse transcriptase inhibitor, protease inhibitor, or integrase inhibitor) along the columns.
-
This creates a matrix of wells containing various concentration combinations of the two drugs.
-
Include control wells with each drug alone, as well as virus-only and cell-only controls.
-
-
Infection and Incubation:
-
Add a standardized amount of HIV-1 to each well (excluding cell-only controls).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
-
Quantification of Viral Replication:
-
Measure the extent of viral replication in each well using a suitable method, such as:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme.
-
Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to cell death, which can be quantified using reagents like MTT or XTT.
-
-
-
Data Analysis:
-
The data from the checkerboard assay is analyzed using mathematical models to determine the nature of the drug interaction. The most common method is the Combination Index (CI) , based on the median-effect principle developed by Chou and Talalay.
-
CI < 1 indicates synergy: The effect of the combination is greater than the sum of the effects of individual drugs.
-
CI = 1 indicates an additive effect: The effect of the combination is equal to the sum of the individual effects.
-
CI > 1 indicates antagonism: The effect of the combination is less than the sum of the individual effects.
-
Software such as CompuSyn can be used to calculate CI values and generate isobolograms, which are graphical representations of drug interactions.
-
Caption: In vitro drug synergy assessment workflow.
Potential Antiretroviral Partners for Combination Studies
Given its mechanism of action as an entry inhibitor, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) could potentially exhibit synergy with antiretrovirals that target different stages of the HIV-1 life cycle. Promising candidates for combination studies include:
| Antiretroviral Class | Examples | Rationale for Synergy |
| Reverse Transcriptase Inhibitors | Zidovudine, Tenofovir, Efavirenz | Targeting both early (entry) and subsequent (reverse transcription) steps in the viral life cycle could create a higher barrier to viral replication. |
| Protease Inhibitors | Lopinavir, Darunavir | Combining an inhibitor of viral entry with an inhibitor of viral maturation could lead to a potent multi-pronged attack on the virus. |
| Integrase Inhibitors | Raltegravir, Dolutegravir | A dual blockade of entry and integration of viral DNA into the host genome could significantly suppress viral replication. |
| Other Entry Inhibitors | Maraviroc, Enfuvirtide | While less common, combining entry inhibitors with different specific targets (e.g., CD4 vs. CCR5 or gp41) could provide broader protection against different viral strains. |
Future Directions and Conclusion
The lack of data on the synergistic effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with other antiretrovirals represents a significant gap in our understanding of this compound's therapeutic potential. Future research should prioritize in vitro synergy studies, following the established protocols outlined above, to systematically evaluate its interactions with a panel of approved antiretroviral drugs. Such studies are crucial for determining whether this potent entry inhibitor could be a valuable component of future combination antiretroviral therapy regimens, potentially offering new hope for treatment-experienced patients and contributing to the ongoing effort to combat the HIV/AIDS pandemic.
References
Evaluating Off-Target Effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CD4 mimetic peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), with a focus on evaluating its potential off-target effects. As a derivative of the CD4 molecule's gp120-binding region, this peptide is designed to inhibit HIV-1 entry. However, a thorough assessment of its interaction with other cellular components is crucial for its development as a safe and effective therapeutic. This document outlines the current, albeit limited, understanding of its specificity and compares it with alternative HIV-1 entry inhibitors. Furthermore, it details essential experimental protocols for a comprehensive off-target evaluation.
Comparison of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with Alternative HIV-1 Entry Inhibitors
The development of HIV-1 entry inhibitors has led to a range of molecules with different modalities, each with its own on-target potency and off-target profile. Below is a comparative overview of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) and other notable alternatives.
Table 1: On-Target Activity of Selected HIV-1 Entry Inhibitors
| Compound/Molecule | Type | Mechanism of Action | On-Target Potency (IC50/EC50) |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Benzylated Peptide | Blocks HIV-1 gp120-CD4 interaction | ~25 µM (complete inhibition of cell fusion)[1] |
| NBD-556 | Small Molecule CD4 Mimetic | Blocks gp120-CD4 interaction | ~1.5-21 µM (against various HIV-1 subtypes) |
| gp120-IN-1 | Small Molecule | HIV-1 inhibitor | IC50: 2.2 µM |
| M48U1 | Miniprotein CD4 Mimetic | Binds to gp120 Phe43 cavity | 0.015 nM (binding affinity to gp120) |
| Ibalizumab (TMB-355) | Monoclonal Antibody | Binds to CD4, preventing viral entry | Varies by viral strain |
| BMS-378806 | Small Molecule | Binds to gp120, blocking CD4 attachment | ~5 nM |
Table 2: Off-Target and Cytotoxicity Profile of Selected HIV-1 Entry Inhibitors
| Compound/Molecule | Known/Potential Off-Target Effects | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Inhibition of HTLV-1-mediated syncytium formation (potential). Effects may not be specific to the CD4(81-92) region. | Data not available | Data not available |
| NBD-556 | Acts as a CD4 agonist, which can enhance HIV-1 entry into CD4-negative cells. | Data not available | Data not available |
| gp120-IN-1 | Data not available | 100.90 µM | ~45 |
| M48U1 | Potential for gp120 shedding from infected cells. | Data not available | High (inferred from high potency) |
| Ibalizumab (TMB-355) | Binds to host protein (CD4), potential for immunogenicity and effects on T-cell function. | Generally low | High |
| BMS-378806 | Data not available | Data not available | High (inferred from high potency) |
Signaling Pathways and Experimental Workflows
To understand the potential impact of a CD4 mimetic peptide, it is essential to consider the natural signaling cascade initiated by CD4 engagement. Furthermore, a systematic workflow is necessary to characterize off-target effects.
CD4 Downstream Signaling Pathway
Engagement of the T-cell receptor (TCR) and the CD4 co-receptor by an antigen-presenting cell (APC) initiates a signaling cascade crucial for T-cell activation. A CD4 mimetic could potentially interfere with this pathway.
Experimental Workflow for Off-Target Evaluation
A tiered approach is recommended to systematically evaluate the off-target effects of a peptide therapeutic like [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
Detailed Experimental Protocols
A comprehensive evaluation of off-target effects requires a suite of well-defined experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the peptide that reduces the viability of cultured cells by 50% (CC50).
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HEK293T, HeLa, or primary PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in cell culture medium. Add the diluted peptide to the cells in triplicate and incubate for 48-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the peptide concentration and determine the CC50 value using a non-linear regression analysis.
Receptor Binding Assay (Competition ELISA)
Objective: To assess the binding affinity of the peptide to a panel of off-target receptors.
Methodology:
-
Plate Coating: Coat a 96-well plate with a recombinant off-target receptor (e.g., another chemokine receptor or a growth factor receptor) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Competition Reaction: Add a fixed concentration of the known, labeled ligand for the receptor along with varying concentrations of the test peptide to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound ligand and peptide.
-
Detection: Add a primary antibody against the labeled ligand, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the signal (e.g., absorbance).
-
Data Analysis: Plot the signal against the concentration of the test peptide to determine the IC50 value, which represents the concentration of the peptide that inhibits 50% of the labeled ligand binding.
Cell Microarray for Off-Target Screening
Objective: To screen for binding of the peptide against a large library of human membrane and secreted proteins expressed in their native conformation.
Methodology:
-
Array Preparation: Use a commercially available or custom-made cell microarray where each spot corresponds to cells overexpressing a specific human protein.
-
Peptide Incubation: Label the test peptide with a fluorescent tag. Incubate the labeled peptide with the cell microarray.
-
Washing: Wash the microarray to remove non-specifically bound peptide.
-
Imaging: Scan the microarray using a fluorescent scanner to detect spots where the peptide has bound.
-
Hit Identification and Validation: Identify the proteins corresponding to the fluorescent spots ("hits"). Validate these interactions using a secondary assay, such as a flow cytometry-based binding assay on cells expressing the identified off-target protein.
Recommended Future Studies
Given the limited publicly available data on the off-target effects of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), the following studies are recommended for a thorough evaluation:
-
Broad-Panel Radioligand Binding Assays: Screen the peptide against a comprehensive panel of receptors, ion channels, and transporters to identify potential off-target binding sites.
-
Kinase Profiling: Assess the effect of the peptide on the activity of a large panel of kinases to rule out off-target inhibition or activation of signaling pathways.
-
In Vivo Toxicology Studies: Conduct toxicology studies in relevant animal models to assess the overall safety profile of the peptide, including potential immunogenicity and effects on normal physiological processes.
-
Head-to-Head Comparison: Perform direct comparative studies of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) with leading alternative CD4 mimetics using the same panel of off-target assays to generate a robust and directly comparable dataset.
By undertaking a systematic and comprehensive evaluation of off-target effects, the full therapeutic potential of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) can be more accurately assessed, paving the way for the development of safer and more effective HIV-1 entry inhibitors.
References
head-to-head comparison of small molecule vs. peptide-based HIV inhibitors
A Comprehensive Head-to-Head Comparison of Small Molecule and Peptide-Based HIV Inhibitors
For decades, the scientific community has been unwavering in its pursuit of effective therapeutics to combat the human immunodeficiency virus (HIV). Among the diverse arsenal (B13267) of antiretroviral drugs, entry and fusion inhibitors represent a critical class that thwarts the virus at the very first stage of its lifecycle: entering the host cell. These inhibitors primarily fall into two major categories: small molecules and peptides. This guide provides a detailed, data-driven comparison of these two classes of inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to HIV Entry and Inhibition
HIV entry into a host cell is a complex, multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This initial binding triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4.[1] This dual engagement exposes the gp41 transmembrane glycoprotein, which then undergoes a series of conformational changes, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the host cell.[2][3]
Small molecule and peptide-based inhibitors are designed to interfere with these critical steps, effectively blocking viral entry and subsequent replication.
Small Molecule HIV Inhibitors
Small molecule inhibitors are chemically synthesized compounds with low molecular weight. This characteristic often allows for oral bioavailability, a significant advantage in clinical settings.[4] These inhibitors can target various stages of the HIV entry process, including attachment, coreceptor binding, and fusion.
A prominent example is Maraviroc , a CCR5 receptor antagonist.[5][6] By binding to the CCR5 coreceptor on the host cell, Maraviroc prevents the interaction between gp120 and CCR5, thereby inhibiting the entry of CCR5-tropic HIV strains.[1][6] Another example is Fostemsavir , an attachment inhibitor that binds to gp120, preventing its initial interaction with the CD4 receptor.[7]
Peptide-Based HIV Inhibitors
Peptide-based inhibitors are typically derived from sequences of the HIV gp41 protein itself or are designed to mimic these sequences.[8] They are generally larger than small molecules and often require administration via injection due to poor oral bioavailability and susceptibility to proteolytic degradation.[4][9]
The first and most well-known peptide-based HIV inhibitor is Enfuvirtide (T-20) .[2] Enfuvirtide is a 36-amino acid synthetic peptide that mimics a region of the gp41 C-terminal heptad repeat (CHR).[10] It competitively binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle, a critical step for membrane fusion.[2][11] Another example, although a larger biologic, is the monoclonal antibody Ibalizumab , which is a post-attachment inhibitor that binds to the CD4 receptor.[7]
Quantitative Comparison of Representative Inhibitors
To provide a clear, quantitative comparison, the following tables summarize key data for representative small molecule and peptide-based HIV inhibitors.
Table 1: Comparison of Maraviroc (Small Molecule) and Enfuvirtide (Peptide)
| Feature | Maraviroc (Small Molecule) | Enfuvirtide (Peptide) |
| Target | CCR5 co-receptor on host cell | gp41 N-terminal heptad repeat (NHR) on virus |
| Mechanism of Action | CCR5 antagonist, blocks gp120-CCR5 interaction | Fusion inhibitor, prevents 6-helix bundle formation |
| Route of Administration | Oral | Subcutaneous injection |
| Half-life | 14-18 hours | 3.8 hours |
| EC50 / IC50 | EC50: ~1-10 nM (against CCR5-tropic HIV-1) | IC50: ~29.5 nM |
| Primary Resistance | Mutations in the V3 loop of gp120 | Mutations in the HR1 region of gp41 (residues 36-45)[12] |
| Common Side Effects | Hepatotoxicity, cough, fever, rash[6] | Injection site reactions, peripheral neuropathy[6] |
Table 2: Indirect Comparison of Fostemsavir (Small Molecule) and Ibalizumab (Biologic) in Heavily Treatment-Experienced Patients (Week 24 Data)
| Outcome | Fostemsavir + OBT (BRIGHTE study) | Ibalizumab + OBT (TMB-301 study) |
| Virologic Suppression | Numerically higher, non-significant odds of suppression | Reference |
| (HIV-1 RNA <40 copies/mL) | (OR = 1.44; 95% CI, 0.74-2.80)[2] | |
| Mean CD4+ Cell Count Increase | ~65 cells/mm³ | ~65 cells/mm³ |
| from Baseline | (Mean difference = 7.05 cells/mm³)[2] |
OBT: Optimized Background Therapy. Data is from a matching-adjusted indirect comparison.[2][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV entry pathway and the mechanisms of action of these inhibitors, as well as typical experimental workflows used in their evaluation.
Caption: HIV entry pathway and points of inhibition.
Caption: Workflow for a pseudovirus neutralization assay.
Experimental Protocols
Antiviral Activity Assay (Pseudovirus Neutralization Assay)
This assay quantifies the ability of an inhibitor to block HIV-1 entry into target cells.[14]
a. Materials:
-
HEK293T/17 cells for pseudovirus production.[15]
-
TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene).[14]
-
HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid.[15]
-
Transfection reagent.
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
96-well culture plates.
-
Luciferase assay reagent.
-
Luminometer.
b. Protocol:
-
Pseudovirus Production: Co-transfect HEK293T/17 cells with the Env-expressing plasmid and the Env-deficient backbone plasmid.[15] Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.[16]
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the small molecule or peptide inhibitor in culture medium.
-
Neutralization Reaction: In a separate plate, incubate the pseudovirus with the serially diluted inhibitor for 1 hour at 37°C.[17]
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[16]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the inhibitor concentration that results in a 50% reduction in luciferase activity (EC50 or IC50) compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the inhibitors to host cells.[10]
a. Materials:
-
Target cells (e.g., MT-4 or TZM-bl cells).[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well culture plates.
-
Microplate spectrophotometer.
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add serial dilutions of the inhibitor to the cells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the concentration of the inhibitor that reduces cell viability by 50% (CC50).
HIV Resistance Testing
a. Genotypic Resistance Assay: This method identifies mutations in the viral genes that are known to confer resistance.[19]
-
Sample Collection: Collect plasma from patients with virologic failure.
-
RNA Extraction: Extract viral RNA from the plasma.[8]
-
RT-PCR and PCR: Reverse transcribe the RNA to cDNA and amplify the target gene (e.g., env for entry inhibitors) using PCR.[8]
-
Sequencing: Sequence the amplified DNA.
-
Data Analysis: Compare the patient's viral sequence to a wild-type reference sequence to identify resistance-associated mutations.[11]
b. Phenotypic Resistance Assay: This assay directly measures the susceptibility of the virus to a drug.[20]
-
Virus Generation: Generate recombinant viruses containing the patient's env gene in a standardized viral backbone.[11]
-
Susceptibility Testing: Perform an antiviral activity assay (as described above) with the recombinant virus and a range of inhibitor concentrations.
-
Data Analysis: Calculate the IC50 for the patient's virus and compare it to the IC50 of a reference wild-type virus. The result is reported as a fold-change in susceptibility.[21]
Conclusion
Both small molecule and peptide-based HIV inhibitors have proven to be valuable components of antiretroviral therapy, particularly for patients with multidrug-resistant HIV. Small molecules offer the convenience of oral administration, while peptides, despite requiring injection, can be highly potent and have a unique mechanism of action that can be effective against viruses resistant to other drug classes.[3][22] The choice between these inhibitors depends on various factors, including the patient's treatment history, viral tropism, resistance profile, and tolerability. The continued development of both classes of inhibitors, including long-acting formulations, holds promise for improving the management of HIV infection.[23]
References
- 1. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative Efficacy and Safety of Fostemsavir in Heavily Treatment-Experienced People With HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [Maraviroc: clinical trials results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entry Inhibitors (Enfuvirtide, Maraviroc) Mnemonic for USMLE [pixorize.com]
- 7. Ibalizumab and Fostemsavir in the Management of Heavily Pre-Treated HIV-infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. COMPARATIVE EFFICACY OF FOSTEMSAVIR VERSUS IBALIZUMAB IN HEAVILY TREATMENT-EXPERIENCED HIV PATIENTS [natap.org]
- 12. viivexchange.com [viivexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. Pseudovirus (PSV) Assay [bio-protocol.org]
- 16. mednexus.org [mednexus.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 19. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 21. conciergemdla.com [conciergemdla.com]
- 22. zmescience.com [zmescience.com]
- 23. Design strategies for long-acting anti-HIV pharmaceuticals. | Semantic Scholar [semanticscholar.org]
Specificity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) for HIV-1 over HIV-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of the synthetic peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against Human Immunodeficiency Virus Type 1 (HIV-1) and Human Immunodeficiency Virus Type 2 (HIV-2). The available experimental data and the structural basis for the peptide's selectivity are presented to inform research and development efforts in the field of antiretroviral therapeutics.
Executive Summary
The CD4-derived peptide, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), is a known selective inhibitor of HIV-1.[1][2][3][4] It functions by blocking the crucial initial interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells, thereby preventing viral entry and subsequent infection.[1][2][3][4] While its activity against HIV-1 has been documented, there is a notable lack of quantitative data on its efficacy against HIV-2 in publicly available literature. The observed selectivity is strongly suggested to arise from significant structural differences in the gp120 glycoproteins of the two viruses, particularly within the CD4 binding domain.
Quantitative Data Presentation
Direct quantitative comparative data, such as the 50% inhibitory concentration (IC50), for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against both HIV-1 and HIV-2 is not available in the reviewed scientific literature. The foundational research on this peptide primarily focused on its inhibitory effects on HIV-1.
Table 1: Inhibitory Activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against HIV-1
| Assay Type | Target | Reported Efficacy |
| Cell Fusion (Syncytium) Inhibition | HIV-1-induced syncytia formation | Complete inhibition at 25 µM[1][2][3][4] |
| Viral Infection Inhibition | HIV-1 infectivity in vitro | Dose-dependent inhibition[1] |
Note: The absence of data for HIV-2 in this table highlights a critical area for future research to fully characterize the inhibitory spectrum of this peptide.
Structural Basis for Selectivity
The specificity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) for HIV-1 is likely rooted in the structural disparities between the gp120 envelope glycoproteins of HIV-1 and HIV-2. The CD4 binding site, the target of this peptide, exhibits key differences that can influence binding affinity.
Table 2: Comparison of HIV-1 and HIV-2 gp120 in the CD4 Binding Region
| Feature | HIV-1 gp120 | HIV-2 gp120 | Potential Impact on Peptide Inhibition | |---|---|---| | Sequence and Structural Divergence | The amino acid sequence and three-dimensional structure of the CD4 binding site can vary significantly between HIV-1 and HIV-2.[5] | Although structurally similar in the core, there are differences in loop regions and specific residue contacts with CD4.[5] | The peptide's conformation is likely optimized for the topology of the HIV-1 gp120 binding pocket, leading to weaker interactions with the HIV-2 gp120. | | Glycosylation Patterns | The surface of gp120 is heavily glycosylated, which can shield conserved epitopes. | Glycosylation patterns differ from those of HIV-1, which can alter the accessibility of the CD4 binding site.[5] | Differences in the glycan shield around the binding site may sterically hinder the peptide's access to its target on HIV-2 gp120. | | CD4 Interaction Footprint | Involves a specific set of interactions between gp120 residues and the CD4 receptor. | While sharing some contact points, there are distinct interactions with CD4 that are not present in HIV-1.[5] | As a CD4 mimic, the peptide's efficacy depends on replicating these interactions, which may be absent or altered in the context of HIV-2 gp120. |
Experimental Protocols
To quantitatively assess the specificity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), a syncytium inhibition assay can be employed for both HIV-1 and HIV-2. This assay measures the peptide's ability to prevent the fusion of virus-infected cells with uninfected CD4+ cells.
Protocol: Syncytium Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC50) of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) against HIV-1 and HIV-2.
Cell Lines:
-
Chronically HIV-1 infected T-cell line (e.g., H9/IIIB)
-
Chronically HIV-2 infected T-cell line (e.g., HUT-78/LAV-2)
-
Uninfected CD4+ T-cell line (e.g., CEM-SS)
Reagents:
-
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microtiter plates
Procedure:
-
Preparation of Peptide Dilutions: Prepare a series of twofold dilutions of the peptide in culture medium, starting from a high concentration (e.g., 200 µM). Include a no-peptide control.
-
Cell Plating: Seed the uninfected CD4+ T-cells into the wells of a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Peptide Addition: Add 50 µL of each peptide dilution to the respective wells.
-
Addition of Infected Cells: Add the chronically HIV-1 or HIV-2 infected cells to the wells at a density of 2.5 x 10^4 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
-
Quantification of Syncytia: Examine the wells using an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.
-
Data Analysis: Calculate the percentage of syncytium inhibition for each peptide concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition versus the peptide concentration.
Visualizations
Caption: Simplified signaling pathway of HIV entry into a host T-cell.
Caption: Experimental workflow for the syncytium inhibition assay.
Conclusion
The CD4-derived peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) demonstrates selective inhibitory activity against HIV-1. This specificity is well-supported by the known structural differences between the gp120 envelope glycoproteins of HIV-1 and HIV-2. However, a significant knowledge gap exists regarding the quantitative measure of this selectivity. Direct comparative studies are warranted to precisely determine the inhibitory potency of this peptide against HIV-2. Such data would be invaluable for the rational design of more potent and broad-spectrum CD4-mimetic inhibitors and would further elucidate the molecular nuances of HIV entry.
References
- 1. CD4 antigen-based antireceptor peptides inhibit infectivity of human immunodeficiency virus in vitro at multiple stages of the viral life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic CD4 peptide derivatives that inhibit HIV infection and cytopathicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal Procedures for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
This guide provides essential, step-by-step procedures for the safe handling and disposal of the research peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92). As a specific Safety Data Sheet (SDS) for this compound is not available, this protocol is based on the chemical properties of its constituent parts—a peptide backbone with benzyl-protected cysteine and glutamic acid residues—and general principles of laboratory chemical waste management.
Immediate Safety and Hazard Assessment
Before handling the peptide, it is crucial to operate under the assumption that the compound is hazardous. The primary risks are associated with the benzyl (B1604629) (Bzl) and benzyl ester (OBzl) protecting groups.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant nitrile gloves are required.
-
Eye Protection: Safety goggles or a face shield must be worn.[1]
-
Lab Coat: A fully buttoned lab coat is necessary to protect against skin contact.
All handling of the solid peptide or its solutions should occur within a certified chemical fume hood to prevent inhalation of fine particulates.[1]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the solid (lyophilized) peptide and any contaminated labware.
2.1. Solid Peptide Waste Disposal
-
Categorization: The peptide [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) must be categorized as solid chemical waste . Do not dispose of it in regular trash or biohazard bags.
-
Waste Container:
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "[3]
-
The full chemical name: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
-
Approximate quantity of the waste.
-
-
Collection: Carefully place the vial containing the peptide waste into the labeled hazardous waste container. Ensure the container is securely sealed.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory, away from incompatible materials, pending pickup.[2][5]
2.2. Disposal of Contaminated Materials
-
Segregation: All materials that have come into direct contact with the peptide are considered contaminated and must be disposed of as hazardous waste.[2] This includes:
-
Gloves
-
Pipette tips
-
Weighing boats or paper
-
Contaminated bench paper
-
-
Collection: Place all contaminated solid waste into a dedicated hazardous waste container, separate from the pure peptide waste if required by your institution. This container must also be clearly labeled as "HAZARDOUS WASTE" and list the chemical contaminant.[2][5]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[5]
-
Empty Vials: The original vial, even if seemingly empty, must be treated as hazardous waste.[4] It is best practice to triple-rinse the empty vial with a suitable solvent (e.g., methanol (B129727) or DMF), collecting the rinsate as liquid chemical waste, before disposing of the vial in the solid hazardous waste container.[4][5]
2.3. Final Disposal
-
Coordination: Arrange for the collection of all hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[3][6]
-
Documentation: Complete all required waste pickup forms, accurately detailing the contents of each waste container.
Never dispose of this peptide or its solutions down the drain.[6]
Data Presentation: Waste Characterization and Handling
| Characteristic | Description | Disposal Action | Citation |
| Physical Form | Solid (Lyophilized Powder) | Dispose of as solid chemical waste. | [2] |
| Chemical Category | Peptide with Benzyl Protecting Groups | Treat as hazardous chemical waste. | [3][7] |
| Primary Hazard | Potential irritant; may be harmful if inhaled, ingested, or absorbed. Benzyl groups are the main concern. | Handle with full PPE in a fume hood. | [1][8] |
| PPE Requirement | Nitrile Gloves, Safety Goggles, Lab Coat | Mandatory for all handling and disposal steps. | [1][3] |
| Waste Container | Sealed, leak-proof, chemically compatible container. | Label clearly with "HAZARDOUS WASTE" and full chemical name. | [2][3] |
| Contaminated Items | Gloves, tips, vials, labware. | Segregate and dispose of as solid hazardous waste. | [2][6] |
| Final Disposal | Institutional EHS or licensed contractor. | Schedule a formal waste pickup. | [3][6] |
Experimental Protocols and Visualizations
Logical Workflow for Disposal
The disposal process follows a clear logical sequence to ensure safety and compliance. This workflow begins with the identification of the waste and ends with its final removal from the laboratory by certified personnel.
Caption: Disposal workflow for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92).
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide24.store [peptide24.store]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. greenfield.com [greenfield.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
